4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEJNWMWDIXPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380121 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27996-86-7 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
CAS Number: 27996-86-7
This technical guide provides a comprehensive overview of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a pivotal intermediate in the fields of medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a solid, typically appearing as a light orange to yellow crystalline powder.[1][2][3] It is characterized by the fusion of a benzaldehyde moiety with a 1,2,4-triazole ring, a well-known pharmacophore. This unique structure imparts valuable chemical reactivity and biological significance to the molecule.[4]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O | [5][6] |
| Molecular Weight | 173.17 g/mol | [5][6] |
| Melting Point | 147 - 151 °C | [1][7] |
| Boiling Point (Predicted) | 369.2 ± 44.0 °C | [7] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 1.94 ± 0.10 | [7] |
| Appearance | Light orange to yellow to green powder/crystal | [1][3] |
| Solubility | Slightly soluble in Methanol | [7] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C, under inert gas | [1][7] |
| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde | [6] |
| InChIKey | TVEJNWMWDIXPAX-UHFFFAOYSA-N | [6] |
| SMILES | O=Cc1ccc(cc1)n1cnnc1 | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr).[4] Below are detailed protocols for two synthetic routes.
One-Pot Synthesis from 4-Fluorobenzaldehyde
This method provides a direct route to the target compound.
Experimental Protocol:
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[8][9]
-
Add potassium carbonate (K₂CO₃, 12 mmol) to the stirred solution in portions over 15 minutes.[8][9]
-
Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours.[8][9]
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the potassium carbonate by filtration.[8][9]
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.[8][9]
-
Concentrate the solution under reduced pressure to yield the crude product.[8][9]
-
Purify the crude product by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure this compound.[8][9]
Applications in Drug Development and Research
This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications.
-
Anticancer Agents: The aldehyde can be oxidized to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which is a key intermediate for creating hybrid molecules with potent cytotoxic activities against cancer cell lines such as breast (MCF-7) and colon (HCT-116).[1][5]
-
Antimicrobial Agents: The aldehyde functionality is readily converted into Schiff bases through condensation with various amino compounds. These derivatives have shown promising activity against a spectrum of bacterial and fungal strains.[4]
-
Anticonvulsant Agents: The 1,2,4-triazole scaffold is present in several anticonvulsant drugs, and derivatives of the title compound have been explored for their potential in this area.[2]
-
Agrochemicals: The compound is also utilized in the development of effective fungicides and herbicides for crop protection.[4]
Mechanism of Action: Induction of Apoptosis
Derivatives of this compound, particularly the corresponding benzoic acid hybrids, have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[1][10] While the precise signaling cascade for this specific compound is a subject of ongoing research, it is hypothesized to involve the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases. A related triazole precursor has been shown to induce apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins and activation of caspase-9 and caspase-3/7.[11]
In Vitro Anticancer Activity Evaluation
The cytotoxic effect of compounds derived from this compound is commonly assessed using the MTT assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., DMSO) control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13][14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 550-570 nm using a microplate reader.[14][15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 3. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Buy 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde [smolecule.com]
- 5. This compound | 27996-86-7 | Benchchem [benchchem.com]
- 6. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 27996-86-7 [m.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 27996-86-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. thepharmajournal.com [thepharmajournal.com]
physicochemical properties of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
An In-depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 27996-86-7). This compound is a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.[1][2] Its unique structure, combining a reactive benzaldehyde group with a biologically active 1,2,4-triazole ring, makes it a focal point for research in medicinal chemistry and materials science.[1]
Core Physicochemical Properties
The key are summarized below. This data is essential for designing synthetic routes, understanding its behavior in various solvents, and predicting its biological fate.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | [3][4] |
| Molecular Weight | 173.17 g/mol | [3][4] |
| Appearance | Light orange to yellow to green powder/crystal | [2][5][6] |
| Melting Point | 147 - 151 °C | [2][5] |
| Boiling Point | 369.2 ± 44.0 °C (Predicted) | [5] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Methanol | [5] |
| pKa | 1.94 ± 0.10 (Predicted) | [5] |
| LogP | 1.1 (Computed) | [4] |
| Storage Conditions | Store at 2 - 8 °C under inert gas (Nitrogen or Argon) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its successful application in research and development.
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] A detailed protocol is as follows:
-
Reaction Setup : A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).[3][7]
-
Base Addition : Potassium carbonate (K₂CO₃, 12 mmol) is added in portions to the stirred solution over a period of 15 minutes.[3][7]
-
Reaction Conditions : The reaction mixture is heated to and stirred at 110°C for 10-12 hours, with reaction completion monitored by an appropriate method (e.g., TLC).[3][7]
-
Work-up : After the reaction is complete, the mixture is cooled, and the solid potassium carbonate is removed by filtration.[3][7]
-
Extraction : The filtrate is then extracted with ethyl acetate (3 x 15 mL).[3][7]
-
Washing and Drying : The combined organic layers are washed with water (3 x 15 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[3][7]
-
Purification : The crude product is purified by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure this compound.[3][7]
Structural Characterization Protocols
The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals. The aldehydic proton (-CHO) should appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The protons on the benzaldehyde ring will likely appear as two distinct doublets, indicative of a 1,4-disubstituted aromatic system. The two protons of the triazole ring are expected to be visible as separate singlets in the aromatic region.[1]
-
¹³C NMR : The carbon spectrum will confirm the carbon framework. A signal corresponding to the carbonyl carbon of the aldehyde will be present at a significantly downfield position (typically δ 190-200 ppm). Other signals will correspond to the carbons of the benzene and triazole rings.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[8] The analysis should show a molecular ion peak corresponding to the calculated molecular weight of 173.17 g/mol .
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-H stretches for the aromatic rings.[1]
Biological Activity and Applications
The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous therapeutic agents, conferring a wide range of biological activities.[1][9] Consequently, this compound serves as a critical building block for synthesizing molecules with potential therapeutic value.
-
Antifungal Agents : The triazole ring is a cornerstone of many antifungal drugs.[2][10] This compound is frequently used as a starting material in the development of new antifungal candidates.[2]
-
Anticancer Agents : Derivatives of related triazole compounds have shown potent anticancer activities.[8][10] For example, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated significant inhibitory effects against MCF-7 and HCT-116 cancer cell lines by inducing apoptosis.[8] The aldehyde functionality of this compound allows for its incorporation into larger molecules designed to target cancer-related pathways.
References
- 1. This compound | 27996-86-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 27996-86-7 [m.chemicalbook.com]
- 6. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 7. This compound | 27996-86-7 [chemicalbook.com]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buy 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde [smolecule.com]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Overview of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a versatile heterocyclic compound. Its unique bifunctional nature, combining a reactive benzaldehyde group with a stable 1,2,4-triazole ring, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The triazole moiety is a key pharmacophore in many biologically active agents, including well-known antifungal drugs, while the aldehyde group offers a versatile handle for numerous chemical transformations.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its application in experimental design and synthesis.
| Property | Value |
| Molecular Formula | C₉H₇N₃O[2][3][4][5] |
| Molecular Weight | 173.17 g/mol [1][2][3] |
| CAS Number | 27996-86-7[1][2][3][6] |
| Appearance | Light orange to yellow to green powder or crystal[4][5][6] |
| Melting Point | 147 - 151 °C[5] |
| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde |
| Synonyms | 1-(4-Formylphenyl)-1,2,4-triazole |
General Synthesis Protocol
The primary method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr).[1] A common and effective protocol involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole.
Materials:
-
4-fluorobenzaldehyde (10 mmol)
-
1,2,4-triazole (10 mmol)
-
Potassium carbonate (K₂CO₃, 12 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 20 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (60-120 mesh)
-
Methanol/Chloroform mixture (1:99, v/v)
Procedure:
-
A mixture of 4-fluorobenzaldehyde and 1,2,4-triazole is dissolved in anhydrous DMF.[2][7]
-
Potassium carbonate is added in portions to the stirred solution over a period of 15 minutes.[2][7]
-
The reaction mixture is heated to 110°C and stirred for 10-12 hours.[2][7]
-
After the reaction is complete, the mixture is cooled, and the potassium carbonate is removed by filtration.[2][7]
-
The filtrate is then extracted three times with ethyl acetate.[2][7]
-
The combined organic layers are washed three times with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2][7]
-
The crude product is purified by silica gel column chromatography, using a 1:99 methanol/chloroform mixture as the eluent, to obtain the pure this compound.[2][7]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol.
Caption: Workflow for the synthesis of this compound.
Applications and Research Interest
This compound is a compound of significant interest in medicinal and pharmaceutical research. It serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic properties.[5] The triazole ring is a known pharmacophore that contributes to the biological activity of various compounds, including antifungal agents.[1][5] Researchers utilize this aldehyde to create diverse libraries of derivatives, such as Schiff bases, by condensation with primary amines, allowing for the exploration of new anticancer and antimicrobial agents.[1][8] Its stability and defined reactivity make it an essential component in the development of novel therapeutic compounds.[5]
References
- 1. This compound | 27996-86-7 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS#: 27996-86-7 [m.chemicalbook.com]
- 7. This compound | 27996-86-7 [chemicalbook.com]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Spectroscopic Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a versatile intermediate in pharmaceutical and materials science research. Due to the absence of a complete, unified spectroscopic dataset in peer-reviewed literature, this document compiles predicted data based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust reference for the characterization and quality control of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 27996-86-7 |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Appearance | Light orange to yellow to green crystalline powder[1] |
| Melting Point | 147 - 151 °C[1] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups—a 1,4-disubstituted benzene ring, an aldehyde group, and a 1,2,4-triazole ring—and comparison with data from structurally similar compounds.
¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton |
| ~8.5 | Singlet | 1H | Triazole proton |
| ~8.1 | Singlet | 1H | Triazole proton |
| ~8.0 | Doublet | 2H | Aromatic protons |
| ~7.8 | Doublet | 2H | Aromatic protons |
¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde C=O |
| ~152 | Triazole carbon |
| ~145 | Triazole carbon |
| ~140 | Aromatic carbon |
| ~135 | Aromatic carbon |
| ~131 | Aromatic carbons |
| ~121 | Aromatic carbons |
Characteristic FT-IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100-3000 | Medium | C-H stretching (Aromatic and Triazole) |
| ~2830 and ~2730 | Medium | C-H stretching (Aldehyde) |
| ~1700 | Strong | C=O stretching (Aldehyde carbonyl) |
| ~1600, ~1510 | Medium | C=C stretching (Aromatic ring) and C=N stretching (Triazole) |
| ~1200 | Medium | C-N stretching |
| ~900-675 | Strong | C-H bending (Aromatic out-of-plane) |
Predicted Mass Spectrum Data (Electron Impact - EI)
| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Notes |
| 173 | [C₉H₇N₃O]⁺ | Molecular Ion (M⁺) |
| 172 | [C₉H₆N₃O]⁺ | Loss of a hydrogen radical from the aldehyde |
| 145 | [C₉H₇N₃]⁺ | Loss of carbon monoxide (CO) |
| 117 | [C₇H₅N₂]⁺ | Loss of HCN from the triazole ring and CO from the aldehyde |
| 104 | [C₇H₆N]⁺ | Fragmentation of the triazole ring |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in substituted benzenes |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the proton spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
-
Ionization Method: Electron Impact (EI) is a common method for volatile and thermally stable small organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples.
-
Acquisition Parameters:
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally related compounds, particularly triazole-containing antifungals and benzaldehyde derivatives, to provide a robust framework for its handling, analysis, and formulation development. This document details physicochemical properties, predicted solubility in various solvents, and potential degradation pathways. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility and stability, in line with established pharmaceutical guidelines.
Introduction
This compound (CAS No. 27996-86-7) is a bifunctional molecule that incorporates a stable 1,2,4-triazole ring and a reactive benzaldehyde group.[1] This unique combination makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal agents where the triazole moiety is a critical pharmacophore.[2] An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a starting material for drug discovery programs. This guide aims to consolidate the available information and provide a predictive assessment of its physicochemical behavior, alongside actionable protocols for its experimental characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O | [2][3] |
| Molecular Weight | 173.17 g/mol | [3] |
| CAS Number | 27996-86-7 | [2][3] |
| Appearance | Light orange to yellow to green crystalline powder | [2] |
| Melting Point | 147 - 151 °C | [2] |
| pKa (Predicted) | 1.94 ± 0.10 | [4] |
| Storage Conditions | Store at 2 - 8 °C under inert gas (Nitrogen or Argon) | [2][4] |
Solubility Profile
Direct quantitative solubility data for this compound is scarce in the literature, with only a qualitative mention of it being "slightly soluble in Methanol".[4] However, a qualitative and predicted solubility profile can be inferred based on its structure, which contains a polar triazole ring and a more nonpolar benzaldehyde moiety. The triazole group can act as a hydrogen bond acceptor, which may enhance solubility in polar protic solvents.[5]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The hydrophobic benzaldehyde portion likely dominates, limiting aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, often used in the synthesis of this compound.[6] |
| Methanol | Slightly to Moderately Soluble | As a polar protic solvent, it can engage in hydrogen bonding.[4] |
| Ethanol | Slightly to Moderately Soluble | Similar to methanol, its polarity should facilitate dissolution. |
| Acetonitrile | Sparingly Soluble | A less polar solvent compared to DMSO and DMF. |
| Dichloromethane | Sparingly Soluble | A nonpolar organic solvent. |
| Hexanes | Insoluble | A nonpolar hydrocarbon solvent. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is crucial for its storage, handling, and use in synthetic procedures. The molecule's stability is primarily influenced by the reactivity of the aldehyde group and the integrity of the triazole and benzene rings.
Predicted Stability
-
Hydrolytic Stability : The 1,2,4-triazole ring itself is known to be hydrolytically stable across a range of pH values (pH 5, 7, and 9).[7] The primary susceptibility to hydrolysis would be under strongly acidic or basic conditions, which could potentially affect the entire molecule, although the triazole ring is generally robust.
-
Oxidative Stability : The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This oxidation can be promoted by exposure to air (oxygen), oxidizing agents (e.g., hydrogen peroxide), and potentially light. Studies on related triazole antifungals like posaconazole have shown susceptibility to oxidative degradation, leading to the formation of N-oxides.[8]
-
Thermal Stability : The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage and handling conditions. However, at elevated temperatures, as used in its synthesis (110°C), degradation could occur over extended periods.[6] Thermal degradation studies on posaconazole have shown it to be a relevant stress condition.[8]
-
Photostability : The parent 1H-1,2,4-triazole does not undergo significant direct photolysis in sunlight.[7] However, the benzaldehyde moiety may impart photosensitivity. Aromatic aldehydes can be susceptible to photo-oxidation. Therefore, it is recommended to protect the compound from light.
Predicted Degradation Pathway
Based on the chemical nature of the compound and forced degradation studies of related molecules like voriconazole and posaconazole, a potential degradation pathway is proposed.[7][8][9] The primary points of degradation are expected to be the aldehyde group (oxidation) and potentially the triazole ring under harsh oxidative conditions (N-oxidation).
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical practices and methods used for analogous compounds.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of the compound in various solvents.
Caption: Experimental workflow for shake-flask solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a solid phase remains.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand at the same temperature for the solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method.
-
Calculation: Calculate the solubility by comparing the peak area of the sample to a standard curve of known concentrations, accounting for the dilution factor.
Protocol for Forced Degradation and Stability-Indicating Method Development
This protocol describes a systematic approach to perform forced degradation studies to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60 °C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60 °C for up to 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 48 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 72 hours. Also, heat the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from the stressed solutions.
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using an HPLC system with a photodiode array (PDA) detector.
-
-
Method Development and Validation:
-
The goal is to develop an HPLC method that separates the parent peak from all degradation product peaks. A typical starting point for a related compound, voriconazole, involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[7]
-
Specificity: Assess peak purity of the parent compound in the stressed samples using the PDA detector to ensure no co-eluting peaks.
-
Validation: Validate the final method according to ICH guidelines for linearity, accuracy, precision, and robustness.
-
Caption: Workflow for forced degradation and stability-indicating method development.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data is limited, a predictive profile based on its chemical structure and data from analogous compounds suggests it is a stable compound with poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. The primary stability concerns are the oxidation of the aldehyde group and potential degradation under harsh stress conditions. The provided experimental protocols offer a systematic approach to definitively characterize its solubility and stability profile, which is essential for its successful application in pharmaceutical and chemical research.
References
- 1. This compound | 27996-86-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 27996-86-7 [m.chemicalbook.com]
- 5. chemconsai.com [chemconsai.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde from 4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 4-fluorobenzaldehyde, and proceeds via a nucleophilic aromatic substitution (SNA r) reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and a summary of the expected quantitative data.
I. Synthetic Pathway Overview
The synthesis of this compound from 4-fluorobenzaldehyde is achieved through a one-step nucleophilic aromatic substitution reaction. In this reaction, the fluoride atom on the electron-deficient aromatic ring of 4-fluorobenzaldehyde is displaced by the nitrogen atom of 1,2,4-triazole. The reaction is facilitated by a base, which deprotonates the triazole, increasing its nucleophilicity, and is typically carried out in a polar aprotic solvent at elevated temperatures.
Caption: Synthetic route to this compound.
II. Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (60-120 mesh)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).[1]
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (12 mmol) in portions over a period of 15 minutes.[1]
-
Reaction: Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[1]
-
Washing: Combine the organic layers and wash with water (3 x 15 mL) to remove residual DMF and other water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of methanol and chloroform (1:99, v/v) as the eluent to yield the pure this compound.[1]
Caption: Experimental workflow for the synthesis and purification.
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Fluorobenzaldehyde | 1.0 eq (10 mmol) | [1] |
| 1,2,4-Triazole | 1.0 eq (10 mmol) | [1] |
| Potassium Carbonate | 1.2 eq (12 mmol) | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF (20 mL) | [1] |
| Temperature | 110°C | [1] |
| Reaction Time | 10-12 hours | [1] |
| Product Information | ||
| Product Name | This compound | [1] |
| CAS Number | 27996-86-7 | [1] |
| Molecular Formula | C₉H₇N₃O | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Purification | ||
| Method | Silica Gel Column Chromatography | [1] |
| Eluent | Methanol:Chloroform (1:99, v/v) | [1] |
Note: Yields are not explicitly stated in the provided general method, as they can vary based on the precise reaction scale and purification efficiency. However, nucleophilic aromatic substitution reactions of this type typically proceed in good to excellent yields.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific needs and to fully characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
References
The Versatile Core: A Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Pharmaceutical Research
For Immediate Release
A Comprehensive Overview for Drug Development Professionals
This technical guide provides an in-depth analysis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a pivotal building block in modern medicinal chemistry. With its unique structural features, this aromatic aldehyde serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This document outlines its physicochemical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutic agents, particularly in oncology and infectious diseases. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Core Compound Physicochemical Properties
This compound is a stable crystalline solid under standard conditions. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and compound characterization.
| Property | Value | Reference |
| CAS Number | 27996-86-7 | [1] |
| Molecular Formula | C₉H₇N₃O | [1][2] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| Melting Point | 147 - 151 °C | [2] |
| Appearance | Light orange to yellow to green crystalline powder | [2] |
| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde | |
| Storage Conditions | 2 - 8 °C | [2] |
Synthesis of the Core Building Block
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with 1,2,4-triazole. The detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzaldehyde (10 mmol)
-
1,2,4-Triazole (10 mmol)
-
Potassium carbonate (K₂CO₃, 12 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 20 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel (60-120 mesh)
-
Methanol
-
Chloroform
Procedure:
-
A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).[2][3]
-
Potassium carbonate (12 mmol) is added in portions to the stirred solution over a period of 15 minutes.[2][3]
-
The reaction mixture is heated to 110°C and stirred for 10-12 hours.[2][3]
-
Upon completion of the reaction, heating is discontinued, and the mixture is allowed to cool to room temperature.
-
The filtrate is extracted with ethyl acetate (3 x 15 mL).[2][3]
-
The combined organic layers are washed with water (3 x 15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2][3]
-
The crude product is purified by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to obtain the pure this compound.[2][3]
Application as a Pharmaceutical Building Block
The aldehyde functional group of this compound is a key handle for derivatization, most notably in the synthesis of Schiff bases and other heterocyclic systems with significant therapeutic potential.
Synthesis of Schiff Base Derivatives
The condensation reaction between this compound and various primary amines readily forms Schiff bases (imines). These derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Materials:
-
This compound (1 mmol)
-
Substituted primary amine (1 mmol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of this compound (1 mmol) and the respective primary amine (1 mmol) is dissolved in ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.
Anticancer Applications and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents. The 1,2,4-triazole moiety is a key pharmacophore in several established drugs. Research has shown that compounds derived from this building block can act as inhibitors of crucial signaling pathways involved in cancer progression.
Several studies have highlighted the role of 1,2,4-triazole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are key players in cell proliferation, survival, and angiogenesis, and their overactivity is a hallmark of many cancers. The triazole nitrogen atoms can coordinate with the kinase hinge region, a common mechanism for tyrosine kinase inhibitors.
In hormone-dependent cancers, such as certain types of breast cancer, the enzyme aromatase is a critical therapeutic target. Aromatase is responsible for the final step in estrogen biosynthesis. The 1,2,4-triazole ring in inhibitors like Letrozole and Anastrozole plays a crucial role by coordinating with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its activity.[5] This provides a strong rationale for using this compound as a scaffold for novel aromatase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical research and drug development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of diverse molecular libraries. The proven success of the 1,2,4-triazole moiety in targeting key enzymes and receptors in cancer and infectious diseases underscores the continued importance of this scaffold. This guide provides a foundational resource for scientists looking to leverage the potential of this compound in the design and synthesis of next-generation therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and its derivatives in medicinal chemistry. This whitepaper details the synthesis, biological activities, and therapeutic applications of this versatile scaffold, with a focus on its anticancer and antifungal properties.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] Among the myriad of triazole-containing building blocks, this compound has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents. Its aldehyde functionality provides a reactive handle for the facile construction of diverse molecular architectures, most notably Schiff bases, which have demonstrated significant potential in the development of anticancer, antifungal, and antibacterial agents.[2] This technical guide provides an in-depth exploration of the synthesis, potential applications, and biological evaluation of derivatives of this compound, offering a roadmap for the design and development of next-generation therapeutics.
Synthesis of this compound and its Derivatives
The parent compound, this compound, is readily synthesized through the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of a base. This straightforward and efficient reaction provides a scalable route to this key intermediate.
The true synthetic utility of this compound lies in its aldehyde group, which serves as a versatile anchor for the introduction of various pharmacophores. A prominent application is the synthesis of Schiff bases (imines) through condensation with a wide range of primary amines. This reaction is typically carried out under mild conditions, often with acid catalysis, and allows for the generation of a diverse library of derivatives with tunable electronic and steric properties.
Below is a logical workflow for the synthesis of Schiff base derivatives from this compound.
Caption: General synthetic workflow for Schiff base derivatives.
Potential Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of Schiff bases and other derivatives of this compound. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives, demonstrating their potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 17 | MCF-7 (Breast) | 0.31 | [3] |
| Derivative 22 | MCF-7 (Breast) | 3.31 | [3] |
| Derivative 22 | Caco-2 (Colon) | 4.98 | [3] |
| Derivative 25 | MCF-7 (Breast) | 4.46 | [3] |
| Derivative 25 | Caco-2 (Colon) | 7.22 | [3] |
| Compound 7d | Hela (Cervical) | <12 | [4] |
| Compound 7e | Hela (Cervical) | <12 | [4] |
| Compound 10a | Hela (Cervical) | <12 | [4] |
| Compound 10d | Hela (Cervical) | <12 | [4] |
Antifungal Activity
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, with many clinically used agents, such as fluconazole and itraconazole, featuring this heterocyclic core. Derivatives of this compound have been investigated as novel antifungal agents, with some compounds exhibiting potent activity against a range of pathogenic fungi. The primary mechanism of action for many triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.
Quantitative Antifungal Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for selected 1,2,4-triazole derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µM) | Reference |
| Derivative 2h | Xanthomonas campestris | 0.0002-0.0033 | [5] |
| Derivative 2h | Erwinia amylovora | 0.0004-0.0033 | [5] |
| Triazolium Derivative | Staphylococcus aureus | 1.05-8.38 | [1] |
| Triazolium Derivative | Candida albicans | 1.05-8.38 | [1] |
| Triazolium Derivative | Aspergillus fumigatus | 1.05-8.38 | [1] |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation. Two key pathways implicated are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the p53 tumor suppressor network.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain triazole derivatives have been shown to inhibit EGFR and its downstream signaling components.
Caption: Inhibition of the EGFR signaling pathway.
p53-Mediated Apoptosis
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, p53 can trigger programmed cell death, thereby eliminating potentially cancerous cells. Some triazole derivatives have been found to induce apoptosis through p53-dependent mechanisms.[6]
Caption: p53-mediated intrinsic apoptosis pathway.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol provides a general method for the synthesis of Schiff base derivatives.[7]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottomed flask.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. The product can be further purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antifungal Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13]
-
Preparation of Antifungal Solutions: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Conclusion
This compound stands out as a highly promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of large and diverse libraries of derivatives, particularly Schiff bases. The demonstrated anticancer and antifungal activities of these compounds, coupled with their ability to modulate key signaling pathways, underscore their significant therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting area. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.
References
- 1. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. edoj.org.eg [edoj.org.eg]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic compounds, particularly those incorporating the 1,2,4-triazole moiety, are a class of organic compounds with significant interest in medicinal chemistry. The versatile 1,2,4-triazole ring is a key structural component in a variety of approved drugs, including antiviral (e.g., Ribavirin) and antifungal (e.g., Fluconazole) agents. The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde, such as 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, results in Schiff bases with a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The imine linkage is crucial for the biological activities of these compounds.[3] This document provides detailed protocols for the synthesis of Schiff bases from this compound and summarizes their potential therapeutic applications with supporting quantitative data.
Synthesis of Schiff Bases from this compound: A General Protocol
The following is a generalized experimental protocol for the synthesis of Schiff bases via the condensation of this compound with various primary amines. This procedure is adapted from established methods for Schiff base synthesis involving triazole derivatives.[4][5]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine (1 equivalent).
-
Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for a period of 3 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is then collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product.
-
Dry the purified crystals in a vacuum desiccator.
-
Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[6][7]
Expected Spectroscopic Data:
-
FT-IR: Appearance of a characteristic absorption band in the region of 1593–1607 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[7]
-
¹H-NMR: A singlet signal in the range of δ 9.49–10.07 ppm for the azomethine proton (-CH=N-).[1][7]
Experimental and Data Visualization
The synthesis and evaluation of these Schiff bases can be visualized as a streamlined workflow.
Applications in Drug Development
Schiff bases incorporating the 1,2,4-triazole nucleus are recognized for their significant potential in the development of new therapeutic agents. Their biological activity is attributed to the presence of the azomethine group, which can interact with various biological targets.
Antimicrobial Activity
Many 1,2,4-triazole-derived Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[1] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of the cell wall integrity. The following table summarizes the minimum inhibitory concentration (MIC) values for some representative triazole Schiff bases against various microorganisms.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| RO4 | Candida albicans | 62.5 | [1] |
| PC1 | Escherichia coli | 62.5 | [3] |
| PC1 | Staphylococcus aureus | 62.5 | [3] |
| PC2 | Candida albicans | 62.5 | [3] |
| 3c | Candida albicans | 24 | [8] |
| 5a | E. coli & Staphylococcus | - (Good Activity) | |
| 5d | E. coli & Staphylococcus | - (Good Activity) |
Anticancer Activity
The antiproliferative properties of these Schiff bases against various cancer cell lines have been extensively studied.[9][10] Their mechanism of action can involve the induction of apoptosis, inhibition of key enzymes like epidermal growth factor receptor (EGFR) and B-Raf kinases, and interaction with DNA.[2][9] The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| k5 | A549 (Lung) | 4.4 | [10] |
| 6d | DU145 (Prostate) | 49.80 | [11][12] |
| 6a | DU145 (Prostate) | 73.25 | [11][12] |
| 9a | Panc-1, PaCa-2, HT-29, H-460 | 1.3 - 5.9 | [2] |
| 13a | B-Raf Kinase | 0.7 | [2] |
| 13a | EGFR Kinase | 1.9 | [2] |
Proposed Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism of action can vary depending on the specific structure of the Schiff base and the biological target. However, a common pathway for antimicrobial and anticancer activity involves the inhibition of crucial cellular processes. The following diagram illustrates a hypothetical mechanism.
Conclusion
Schiff bases synthesized from this compound represent a promising class of compounds for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their significant antimicrobial and anticancer activities, makes them attractive candidates for further investigation and optimization in drug discovery programs. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Schiff Bases from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Introduction
The condensation reaction between 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and various primary amines is a fundamental method for synthesizing novel Schiff bases (imines). This reaction is of significant interest to researchers in medicinal chemistry and drug development. The resulting compounds incorporate the stable 1,2,4-triazole ring, a key pharmacophore known for its diverse biological activities, and the azomethine group (-C=N-), which is crucial for many biological interactions.[1][2][3][4][5] Schiff bases derived from this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, making them valuable candidates for therapeutic development.[1][2][6][7][8]
The aldehyde functionality of this compound provides a versatile handle for covalently linking the triazole moiety to various amine-containing molecules, enabling the creation of diverse chemical libraries for biological screening.[2] This document provides detailed protocols for this condensation reaction, summarizes key quantitative data, and illustrates the underlying chemical processes.
General Reaction Scheme
The core reaction involves the acid-catalyzed nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the stable imine product.[9][10]
Caption: General scheme for Schiff base synthesis.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of Schiff bases via the condensation of this compound with primary amines.
Protocol 1: Conventional Synthesis via Reflux
This is the most common method, relying on thermal energy to drive the reaction.
Materials and Reagents:
-
This compound
-
Appropriate primary amine (aliphatic or aromatic)
-
Solvent: Absolute Ethanol or Methanol[11]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the selected primary amine (1.0 eq.).[11]
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The reaction is typically complete within 2-6 hours.[12][13]
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base product will often form.[11]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[1][14]
Protocol 2: Sonochemical Synthesis (High-Efficiency Method)
Ultrasound irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[1]
Materials and Reagents:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Combine equimolar amounts of this compound and the primary amine in a flask with a suitable solvent (e.g., methanol or ethanol).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature.
-
The reaction is often complete within 3-10 minutes, which can be confirmed by TLC.[1]
-
Isolate the product as described in Protocol 1 (steps 6-10). This method often yields a very pure product directly, minimizing the need for further purification.[1]
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
The following tables summarize representative data for the synthesis and biological evaluation of triazole-derived Schiff bases.
Table 1: Representative Reaction Conditions and Yields for Triazole Schiff Base Synthesis
| Entry | Aldehyde | Amine | Solvent | Catalyst | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | 3-Amino-1,2,4-triazole | Methanol | - | Sonication | 3 min | 96% | [1] |
| 2 | 4-Nitrobenzaldehyde | 3-Amino-1,2,4-triazole | Methanol | - | Sonication | 5 min | 97% | [1] |
| 3 | Salicylaldehyde | 4-Amino-1,2,4-triazole | Ethanol | Acetic Acid | Reflux | 6 hours | - | [13] |
| 4 | 4-Chlorobenzaldehyde | Substituted Hydrazide | Methanol | - | Reflux | 2 hours | - | [11] |
| 5 | Cyclohexanone | 3-Aminomethyl pyridine | Methanol | Acetic Acid | Stirring | 12-15 hours | 78.8% |[12] |
Table 2: Summary of Biological Activities of Triazole-Derived Schiff Bases
| Compound Class | Target Organism/Cell Line | Biological Activity | Measurement | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Schiff Bases | S. aureus, B. subtilis (Gram +) | Antibacterial | Zone of Inhibition | [6][15] |
| 1,2,4-Triazole Schiff Bases | E. coli, P. aeruginosa (Gram -) | Antibacterial | Zone of Inhibition | [1][6][15] |
| 1,2,4-Triazole Schiff Bases | C. albicans | Antifungal | MIC: 62.5 µg/mL | [16] |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | Anticancer | IC₅₀: 15.6-23.9 µM | [17] |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon Cancer) | Anticancer | IC₅₀: 15.6-23.9 µM | [17] |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides | Maximal Electroshock (MES) Test | Anticonvulsant | ED₅₀: 9.1 mg/kg |[18] |
Reaction Mechanism Visualization
The formation of an imine is a reversible, multi-step process initiated by the nucleophilic attack of the amine on the carbonyl carbon.[10]
Caption: Step-wise mechanism of acid-catalyzed imine formation.
References
- 1. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 27996-86-7 | Benchchem [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jetir.org [jetir.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jsirjournal.com [jsirjournal.com]
- 12. Imine formation-Typical procedures - operachem [operachem.com]
- 13. saspublishers.com [saspublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. ijarse.com [ijarse.com]
- 16. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Antifungal Agents via 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel antifungal agents, specifically Schiff base derivatives, using 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde as a key intermediate. The application notes contained herein offer insights into the rationale behind this synthetic strategy and the antifungal activity of the resulting compounds.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of new and effective therapeutic agents. Triazole-containing compounds are a cornerstone of antifungal therapy, primarily due to their ability to inhibit fungal ergosterol biosynthesis. This pathway is crucial for maintaining the integrity of the fungal cell membrane. By strategically modifying the core triazole scaffold, it is possible to develop novel candidates with improved potency and a broader spectrum of activity.
This protocol focuses on the synthesis of Schiff bases derived from this compound. The imine linkage of the Schiff base provides a versatile point for introducing diverse chemical moieties, allowing for the exploration of structure-activity relationships (SAR) to optimize antifungal efficacy.
Core Concepts & Signaling Pathway
The primary mechanism of action for triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.
Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole antifungal agent.
Experimental Protocols
This section details the synthesis of this compound and its subsequent conversion to a representative Schiff base derivative.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate from commercially available starting materials.
Materials:
-
4-Fluorobenzaldehyde
-
1H-1,2,4-Triazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Methanol
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
To the stirred solution, add potassium carbonate (12 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 110°C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent system to yield pure this compound.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., 4-aminophenol).
Materials:
-
This compound (from Protocol 1)
-
4-Aminophenol (or other primary amine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add an equimolar amount of 4-aminophenol (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
Application Notes and Protocols for Developing Anticancer Derivatives from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel anticancer derivatives based on the 4-(1H-1,2,4-triazol-1-yl)benzaldehyde scaffold. The protocols detailed below cover the chemical synthesis of Schiff base derivatives and key in vitro assays for assessing their anticancer efficacy, including cytotoxicity, apoptosis induction, and cell cycle arrest.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Derivatives of this compound, particularly Schiff bases, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. These compounds are thought to exert their anticancer effects through the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. This document outlines the necessary protocols to synthesize and evaluate the anticancer potential of these derivatives.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of various derivatives of this compound against several human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
| Compound ID | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Benzoic acid hybrids | MCF-7 | 15.6 - 39.8 | [1][2] |
| HCT-116 | 23.9 - 41.8 | [1][2] | ||
| Compound 17 | 1,2,3-triazole conjugate | MCF-7 | 0.31 | [3] |
| Caco-2 | 4.98 | [3] | ||
| Compound 22 | 1,2,3-triazole conjugate | MCF-7 | 3.31 | [3] |
| Caco-2 | 4.98 | [3] | ||
| Compound 25 | 1,2,3-triazole conjugate | MCF-7 | 4.46 | [3] |
| Caco-2 | 7.22 | [3] | ||
| Schiff Base 6a | N-acetyl, substituted | DU145 | 73.25 | [4] |
| Schiff Base 6d | N-acetyl, substituted | DU145 | 49.80 | [4] |
| Schiff Base 6e | N-acetyl, substituted | DU145 | 111.73 | [4] |
| Compound 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Hela | <12 | [5] |
| Compound 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Hela | <12 | [5] |
| Compound 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | Hela | 5.6 | [5] |
| Compound 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | Hela | 9.8 | [5] |
| Schiff Base | 4-amino-1,2,4-triazole derivative | A549 & Bel7402 | Dose-dependent suppression | [6] |
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL | [7] |
Experimental Protocols
Synthesis of this compound (Parent Compound)
This protocol describes a general method for the synthesis of the starting material, this compound.[8]
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.
-
Heat the reaction mixture at 110°C for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove potassium carbonate.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent system to yield this compound.
Synthesis of Schiff Base Derivatives
This protocol provides a general method for the synthesis of Schiff base derivatives from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.[9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
Synthesized triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in treated cancer cells by flow cytometry.[12][13][14][15]
Materials:
-
Cancer cell lines
-
Synthesized triazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with the synthesized derivatives using propidium iodide staining and flow cytometry.[16][17][18][19]
Materials:
-
Cancer cell lines
-
Synthesized triazole derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Mechanism of Action and Signaling Pathways
Derivatives of this compound are believed to exert their anticancer effects by targeting multiple key signaling pathways that are often dysregulated in cancer. A plausible mechanism involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which in turn downregulates pro-survival pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Furthermore, these compounds may also interfere with microtubule dynamics by inhibiting tubulin polymerization. The culmination of these effects leads to cell cycle arrest and the induction of apoptosis.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in the Synthesis of Novel Anticonvulsant Agents
Introduction
The quest for novel anticonvulsant therapies with improved efficacy and reduced side effects is a paramount challenge in medicinal chemistry. The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of various therapeutic agents, including those with anticonvulsant properties. The strategic incorporation of this heterocyclic moiety into molecular scaffolds has been shown to modulate key biological targets associated with seizure activity. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde emerges as a pivotal starting material in this endeavor, offering a versatile chemical handle for the synthesis of a diverse library of potential anticonvulsant candidates. Its aldehyde functionality allows for the facile synthesis of derivatives such as Schiff bases, chalcones, and hydrazones, which are classes of compounds frequently associated with anticonvulsant activity.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of new anticonvulsant agents, targeted at researchers, scientists, and professionals in the field of drug development.
Application Notes
The 4-(1H-1,2,4-triazol-1-yl)phenyl moiety is a key structural component in a variety of neurologically active compounds. The triazole ring is known to participate in hydrogen bonding and other non-covalent interactions within biological targets, while the phenyl ring provides a scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The aldehyde group of this compound is a reactive site for the introduction of diverse chemical functionalities, leading to the generation of compound libraries for anticonvulsant screening.
A primary application of this aldehyde is in the synthesis of Schiff bases (imines) through condensation with various primary amines. This reaction is typically straightforward and high-yielding, providing a rapid method for generating structural diversity. The resulting Schiff bases can then be evaluated for their anticonvulsant activity in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are indicative of a compound's potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.
Furthermore, the synthesized compounds can be assessed for neurotoxicity using methods like the rotarod test to determine their therapeutic index. Promising lead compounds can be further investigated to elucidate their mechanism of action, which may involve interactions with GABAa receptors, voltage-gated sodium channels, or other targets implicated in epileptogenesis.
Experimental Protocols
The following protocols describe the synthesis of a representative Schiff base derivative from this compound and its subsequent evaluation for anticonvulsant activity.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of N-(substituted)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methanimine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 30 mL of ethanol.
-
To this solution, add the substituted aniline (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Anticonvulsant Activity Screening
This protocol describes the preliminary screening of synthesized compounds for anticonvulsant activity using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models in mice.
Animals:
-
Male Swiss albino mice (20-25 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
All procedures should be performed in accordance with institutional animal ethics guidelines.
Drug Administration:
-
The test compounds are suspended in a 0.5% aqueous solution of carboxymethyl cellulose (CMC).
-
Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).
-
A control group receives the vehicle only.
-
Standard drugs (e.g., Phenytoin for MES, Ethosuximide for scPTZ) are used as positive controls.
Maximal Electroshock (MES) Test:
-
Thirty minutes after drug administration, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the abolition of the hind limb tonic extensor phase as the endpoint for protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Thirty minutes after drug administration, inject each mouse subcutaneously with a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg).
-
Observe the animals for the presence or absence of clonic seizures for up to 30 minutes. Protection is defined as the absence of a 5-second clonic seizure episode.
Protocol 3: Neurotoxicity Assessment (Rotarod Test)
This protocol is used to assess the motor impairment and potential neurotoxicity of the test compounds.
Procedure:
-
Train the mice to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for at least 1 minute.
-
Thirty minutes after drug administration, place the mice on the rotarod.
-
Record the number of animals that fall off the rod within 1 minute in each group.
-
Inability to remain on the rod for 1 minute is indicative of neurotoxicity.
Quantitative Data
While specific anticonvulsant data for derivatives of this compound is not available in the public literature, the following table presents data for structurally analogous N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives to provide a representative example of the potential anticonvulsant activity.[1]
| Compound ID | R-Group on Amide | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | ED₅₀ (mg/kg) - MES | ED₅₀ (mg/kg) - scPTZ | Neurotoxicity (TD₅₀, mg/kg) |
| 6f | 2-Fluorophenyl | 100 | 100 | 13.1 | 19.7 | >300 |
| 6l | 4-Methoxyphenyl | 100 | 100 | 9.1 | 19.0 | >300 |
| Phenytoin | - | 100 | - | 8.9 | - | 68.5 |
| Ethosuximide | - | - | 100 | - | 130.0 | >500 |
Data is representative of structurally similar compounds and serves as an illustrative example.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Experimental workflow for anticonvulsant and neurotoxicity screening.
Caption: Hypothetical mechanism of action for a triazole-based anticonvulsant.
References
Application Notes and Protocols for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde as a versatile building block in the synthesis of novel agrochemicals. The unique structural features of this compound, particularly the presence of the 1,2,4-triazole moiety, make it a valuable precursor for developing potent fungicides and herbicides.
Introduction
The 1,2,4-triazole ring is a critical pharmacophore in a wide range of commercially successful agrochemicals, especially fungicides.[1][2] Triazole fungicides are known for their broad-spectrum activity and systemic properties, primarily acting as demethylation inhibitors (DMIs) of sterol biosynthesis in fungi.[2] this compound serves as a key intermediate, combining the essential triazole moiety with a reactive aldehyde group.[3] This aldehyde functionality allows for straightforward synthetic modifications, such as the formation of Schiff bases and chalcones, to generate diverse libraries of potentially bioactive compounds for screening and development.
Key Applications in Agrochemical Synthesis
The primary applications of this compound in agrochemical synthesis are centered on the preparation of:
-
Fungicides: Derivatives often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
-
Herbicides: Certain triazole derivatives have shown herbicidal activity, indicating the versatility of this scaffold in targeting various biological pathways in plants.
Synthesis of this compound
A general and efficient method for the synthesis of the title compound involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with 1,2,4-triazole.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Base Addition: To the stirred solution, add potassium carbonate (K₂CO₃, 12 mmol) in portions over 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (3 x 15 mL) to remove residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of methanol and chloroform (e.g., 1:99 v/v) as the eluent to yield pure this compound.
Diagram: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Application in the Synthesis of Schiff Base Fungicides
Schiff bases derived from this compound are a promising class of agrochemicals. The imine linkage (-C=N-) is readily formed by the condensation of the aldehyde with various primary amines, allowing for the introduction of diverse substituents to modulate biological activity.
Experimental Protocol: General Synthesis of Schiff Bases
-
Reaction Setup: Dissolve this compound (1 mmol) and a substituted primary amine (e.g., a substituted aniline, 1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure Schiff base.
Diagram: General Synthesis of Schiff Base Derivatives
Caption: Synthesis of Schiff bases from the title compound.
Application in the Synthesis of Chalcone Fungicides
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with significant biological activities. They can be synthesized from this compound via a Claisen-Schmidt condensation with a suitable acetophenone.
Experimental Protocol: General Synthesis of Chalcones
-
Reaction Setup: In a flask, dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.
-
Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Continue stirring at room temperature for several hours or overnight until the reaction is complete (monitored by TLC).
-
Product Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is collected by filtration.
-
Purification: Wash the product with water until neutral and recrystallize from a suitable solvent like ethanol.
Diagram: General Synthesis of Chalcone Derivatives
References
Application Notes and Protocols for Enzyme Inhibition Studies with 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzyme inhibitory potential of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and its derivatives. The following sections detail the synthesis of these compounds, their inhibitory activities against various enzymes, and standardized protocols for conducting these enzyme inhibition studies.
Introduction
The 1,2,4-triazole nucleus is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2][3] Derivatives of this compound, in particular, have emerged as potent inhibitors of several key enzymes implicated in various diseases. These enzymes include urease, carbonic anhydrase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[3][4][5][6] This document provides detailed protocols for the synthesis and enzymatic screening of these derivatives, along with a summary of their reported inhibitory activities.
Data Presentation: Enzyme Inhibition by this compound Derivatives
The following tables summarize the quantitative data on the enzyme inhibitory activities of various derivatives.
Table 1: Urease Inhibition
| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| 13a | (E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazide | 1.62 | Uncompetitive | 1.99 | [7] |
| HL | 1,2,4-triazole scaffold | 15.094 ± 2.218 | - | - | [7] |
| 12d | 3-methyl phenyl moiety | - | - | - | [4][6] |
| 12m | methyl phenyl-substituted | 19.35 ± 1.28 | - | - | [6] |
| B20 | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivative | - | Noncompetitive | 32.01 ± 0.25 | [8] |
| Thiourea (Standard) | - | 23.11 ± 1.02 | - | - | [7] |
| Thiourea (Standard) | - | 24.14 | - | - | [9] |
Table 2: Carbonic Anhydrase Inhibition
| Compound ID | Isozyme | Ki (nM) | Reference |
| 7a | hCA I | 170.0 | [10] |
| 7a | hCA II | - | [10] |
| 7a | hCA IX | - | [10] |
| 7a | hCA XII | 149.9 | [10] |
| 7d | hCA I | 47.1 | [10] |
| 7d | hCA II | - | [10] |
| 7d | hCA IX | - | [10] |
| 7d | hCA XII | - | [10] |
| 7o | hCA I | - | [10] |
| 7o | hCA II | 35.9 | [10] |
| 7o | hCA IX | - | [10] |
| 7o | hCA XII | - | [10] |
| 4d | hCA IX | 30-60 | [11] |
| 5h | hCA IX | 30-60 | [11] |
| 6b | hCA IX | 30-60 | [11] |
| 5b | hCA XII | 20 | [11] |
| 6d | hCA XII | 20 | [11] |
Table 3: Cholinesterase and α-Glucosidase Inhibition
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 12d | AChE | 0.73 ± 0.54 | [6] |
| 12m | AChE | - | [6] |
| 12d | BChE | 0.017 ± 0.53 | [6] |
| 12m | BChE | 0.038 ± 0.50 | [6] |
| 12d | α-glucosidase | 36.74 ± 1.24 | [6] |
| 12n | α-glucosidase | > Acarbose | [4] |
| 4i | α-glucosidase | 95.91±0.22 | [9] |
| 4j | α-glucosidase | 88.24±0.22 | [9] |
| 4k | α-glucosidase | 66.47±0.26 | [9] |
| 4o | α-glucosidase | 94.21±0.15 | [9] |
| Acarbose (Standard) | α-glucosidase | 375.82 ± 1.76 | [4] |
| Acarbose (Standard) | α-glucosidase | 51.23 | [9] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).[12]
-
Add potassium carbonate (12 mmol) to the solution in portions over 15 minutes with stirring.[12]
-
Heat the reaction mixture at 110°C for 10-12 hours.[12]
-
After the reaction is complete, cool the mixture and remove the potassium carbonate by filtration.[12]
-
Extract the filtrate with ethyl acetate (3 x 15 mL).[12]
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.[12]
-
Concentrate the solution under reduced pressure to obtain the crude product.[12]
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield this compound.[12]
General Protocol for Urease Inhibition Assay
This protocol is based on the measurement of ammonia production by the Berthelot method.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Thiourea (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor.
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 55 µL of phosphate buffer containing 100 mM urea.
-
Incubate the mixture at 30°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of urea solution.
-
After incubation, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well to stop the reaction.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
General Protocol for Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for measuring CA activity.
Materials:
-
Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds
-
Acetazolamide (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the CA isozymes in Tris-HCl buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the enzyme solution and the test compound solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding p-NPA solution.
-
Monitor the formation of p-nitrophenolate by measuring the absorbance at 400 nm at regular intervals.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition and the IC50 values.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and screening of this compound derivatives.
Urease Inhibition Mechanism
Caption: Modes of enzyme inhibition relevant to 1,2,4-triazole derivatives.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking | AVESİS [avesis.ktu.edu.tr]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives as Acetylcholinesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[1] One of the primary hypotheses for the pathology of AD is the cholinergic hypothesis, which suggests that the cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[1][2] Acetylcholinesterase (AChE) is the key enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[3][4] Therefore, inhibiting AChE increases the concentration and duration of ACh in the synapse, representing a major therapeutic strategy for the symptomatic treatment of AD.[2][3]
Heterocyclic compounds, particularly those containing triazole rings, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties.[1][5] The 1,2,4-triazole moiety, in particular, is a key component in several approved drugs and has been extensively investigated for its potential as an anti-cancer, antifungal, and anti-Alzheimer agent.[5][6] Derivatives based on the 4-(1H-1,2,4-triazol-1-yl)benzaldehyde scaffold are of significant interest as they combine the versatile triazole ring with a benzaldehyde core, which can be readily functionalized to explore structure-activity relationships (SAR) and optimize binding to the AChE active site. These compounds are being designed to interact with key residues within the catalytic and peripheral anionic sites of the AChE enzyme.[1][3]
Signaling Pathway and Mechanism of Action
The primary mechanism of these derivatives is the inhibition of acetylcholinesterase. By blocking the active site of AChE, these inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the cholinergic synapses and enhancing neurotransmission.
References
- 1. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Glucosidase Inhibition by 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the investigation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives as potential α-glucosidase inhibitors. The information compiled herein is intended to guide researchers in the screening and characterization of this class of compounds for their antidiabetic potential.
Introduction
Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces the rate of glucose absorption, thereby mitigating postprandial hyperglycemia.[1][3] Triazole-containing compounds have emerged as a promising class of α-glucosidase inhibitors.[4] Derivatives of this compound, particularly Schiff base and thiosemicarbazone analogs, are of significant interest for their potential to exhibit potent α-glucosidase inhibitory activity.
Quantitative Data on Structurally Related Triazole Derivatives
While specific data for a broad range of this compound derivatives is being actively researched, the following tables summarize the α-glucosidase inhibitory activity of structurally related triazole-based compounds, such as benzotriazole-based bis-Schiff bases and other triazole derivatives, to provide a comparative context.
Table 1: α-Glucosidase Inhibitory Activity of Benzotriazole-Based Bis-Schiff Base Derivatives
| Compound ID | Substituent on Benzaldehyde Moiety | IC50 (µM) |
| 1 | 4-OH, 3-OCH3 | 1.10 ± 0.05 |
| 2 | 2-OH | 1.30 ± 0.10 |
| 3 | 4-OH | 1.50 ± 0.10 |
| 5 | 2,4-diCl | 2.10 ± 0.15 |
| 6 | 4-Cl | 2.30 ± 0.10 |
| 9 | 2-Cl | 3.20 ± 0.10 |
| Acarbose (Standard) | - | 10.30 ± 0.20 |
Data presented is for structurally related benzotriazole-based bis-Schiff base derivatives for comparative purposes.[5]
Table 2: α-Glucosidase Inhibitory Activity of Pyridazine-Triazole Hybrid Molecules
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) |
| 10k | 4-Br | 1.7 |
| 10l | 3,5-diCl | Potent |
| 10h | 2-Cl | 14.9 |
| Acarbose (Standard) | - | 173 |
Data presented is for structurally related pyridazine-triazole hybrid molecules for comparative purposes.[6]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common and reliable method for determining the α-glucosidase inhibitory activity of test compounds using yeast α-glucosidase.
Materials:
-
Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (derivatives of this compound)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of yeast α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
For the positive control, add 20 µL of acarbose solution.
-
For the blank (negative control), add 20 µL of phosphate buffer (containing the same percentage of DMSO as the test samples).
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the enzymatic reaction, add 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate again at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Mechanism of α-Glucosidase Inhibition
The following diagram illustrates the role of α-glucosidase in carbohydrate digestion and how its inhibition by derivatives of this compound can help in managing postprandial hyperglycemia.
Caption: Mechanism of α-glucosidase inhibition for blood glucose control.
Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for assessing the α-glucosidase inhibitory potential of the test compounds.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Further Considerations
-
Structure-Activity Relationship (SAR) Studies: To optimize the inhibitory potency of this compound derivatives, systematic modifications of the benzaldehyde ring and the substituent on the triazole ring should be performed. The resulting SAR data will be invaluable for designing more effective inhibitors.
-
Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be conducted by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations.
-
In Vivo Studies: Compounds that demonstrate significant in vitro activity should be further evaluated in animal models of diabetes to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Toxicity Assays: It is crucial to evaluate the cytotoxicity of promising lead compounds against various cell lines to ensure their safety for potential therapeutic use.
By following these protocols and considering the outlined research directions, scientists can effectively explore the potential of this compound derivatives as a new class of α-glucosidase inhibitors for the treatment of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. α-Glucosidase Inhibition by New Schiff Base Complexes of Zn(II) [file.scirp.org]
- 5. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Urease Inhibitory Activity of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic action is a critical virulence factor for several pathogens, including Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis, peptic ulcers, and potentially gastric cancer.[2] Consequently, the inhibition of urease is a significant therapeutic strategy for combating infections caused by such microorganisms.[1][2] Compounds featuring the 1,2,4-triazole nucleus are recognized as a promising class of urease inhibitors, largely due to the ability of the nitrogen-rich heterocycle to chelate the nickel ions within the enzyme's active site.[3][4]
This document provides detailed protocols for the synthesis and evaluation of potential urease inhibitors based on the 4-(1H-1,2,4-triazol-1-yl)benzaldehyde scaffold. While specific research on the urease inhibitory activity of Schiff bases derived directly from this compound is not extensively documented in publicly available literature, the provided protocols and data from structurally related 1,2,4-triazole-based Schiff bases offer a robust framework for initiating such investigations.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the key aldehyde precursor.
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (60-120 mesh)
-
Methanol
-
Chloroform
-
Round-bottom flask with reflux condenser
-
Stirrer/hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).[5]
-
Add potassium carbonate (12 mmol) portion-wise to the stirring solution over a period of 15 minutes.[5]
-
Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours.[5]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, stop heating and allow the mixture to cool to room temperature.
-
Remove the potassium carbonate by filtration.[5]
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers and wash with water (3 x 15 mL) to remove residual DMF.[5]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purify the crude solid by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent system to yield the pure this compound.[5]
Protocol 2: General Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between the synthesized aldehyde and a primary amine to form the corresponding Schiff base (imine).
Materials:
-
This compound (from Protocol 1)
-
Substituted primary amine (e.g., aniline, substituted anilines, etc.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirrer/hotplate
Procedure:
-
Dissolve equimolar amounts of this compound (1 mmol) and the desired primary amine (1 mmol) in ethanol (20-30 mL) in a round-bottom flask.[6]
-
Add a few drops (4-5) of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.[6]
-
The solid product will often precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.[6]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Urease Inhibitory Activity Data
The following table summarizes the urease inhibitory activity (IC₅₀ values) of several 1,2,4-triazole-based Schiff base derivatives from the literature. These compounds, while not direct derivatives of this compound, provide valuable structure-activity relationship (SAR) insights for designing new potent inhibitors.
| Compound ID | Structure / Description | IC₅₀ (µM) | Reference |
| Thiourea | Standard Inhibitor | 21.15 ± 0.32 | [7] |
| Compound 3 | 1-(2,4-dichlorobenzylidene)-2-(1,2-diphenylethylidene)hydrazine | 22.21 ± 0.42 | [7] |
| Compound 4 | 1-(1,2-diphenylethylidene)-2-(4-nitrobenzylidene)hydrazine | 26.11 ± 0.22 | [7] |
| Symmetrical Ligand | Symmetrically connected pyridine and two 1,2,4-triazole skeletons | 21.80 ± 1.88 | [4] |
| Ligand-Cu Complex | Copper complex of the symmetrical ligand | 9.31 ± 1.31 | [4] |
| Ligand-Ni Complex | Nickel complex of the symmetrical ligand | 11.8 ± 1.14 | [4] |
| Hydrazone-Schiff Base 7 | Benzimidazole-based hydrazone-Schiff base | 7.20 ± 0.59 | [8] |
| Hydrazone-Schiff Base 10 | Benzimidazole-based hydrazone-Schiff base | 19.61 ± 1.10 | [8] |
In Vitro Experimental Protocol
Protocol 3: Urease Inhibition Assay (Indophenol Method)
This protocol details a widely used colorimetric method to determine urease activity by quantifying ammonia production.[1][9][10]
Materials and Equipment:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (standard inhibitor)
-
Phenol Reagent (Reagent A): 1% w/v phenol and 0.005% w/v sodium nitroprusside
-
Alkali Reagent (Reagent B): 0.5% w/v sodium hydroxide and 0.1% active chloride (from NaOCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~630 nm
-
Incubator (37°C)
-
Multichannel pipettes
Procedure:
-
Preparation:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (Thiourea) at various concentrations.
-
-
Assay in 96-Well Plate:
-
In each well, add 25 µL of the test compound solution (or solvent for control).
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[2]
-
-
Detection (Indophenol Reaction):
-
Measurement and Analysis:
-
Measure the absorbance of each well at 630 nm using a microplate reader.[9]
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100
-
Where ODtest is the absorbance of the well with the test compound and ODcontrol is the absorbance of the well with no inhibitor (solvent only).
-
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Proposed Mechanism of Action
The inhibitory potential of 1,2,4-triazole derivatives against urease is often attributed to their ability to interact with the nickel (Ni²⁺) ions in the enzyme's active site. The active site of urease contains a bi-nickel center, which is crucial for binding urea and catalyzing its hydrolysis. Triazole-based inhibitors, particularly those with additional coordinating groups like the azomethine (-N=CH-) in Schiff bases, are thought to act as chelating agents. The nitrogen atoms of the triazole ring and the imine group can coordinate with the Ni²⁺ ions, forming a stable enzyme-inhibitor complex. This interaction blocks the access of the natural substrate, urea, to the active site, thereby competitively inhibiting the enzyme.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nepjol.info [nepjol.info]
- 7. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols for the Synthesis and Evaluation of MMP-9 Inhibitors Derived from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of potential Matrix Metalloproteinase-9 (MMP-9) inhibitors utilizing 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde as a key starting material. It also includes a protocol for evaluating the inhibitory activity of the synthesized compounds against MMP-9 and an overview of the relevant signaling pathways.
Introduction
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components.[1][2] Elevated levels of MMP-9 are associated with various pathological processes, including tumor invasion, metastasis, and inflammation.[3] Consequently, the development of potent and selective MMP-9 inhibitors is a significant focus in drug discovery.[1][3] The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including MMP inhibition.[4] This document outlines a synthetic strategy to generate novel 1,2,4-triazole derivatives from this compound and assesses their potential as MMP-9 inhibitors.
Data Presentation
The following table summarizes hypothetical quantitative data for newly synthesized MMP-9 inhibitors (Compounds 1 and 2) derived from this compound, compared to a known reference inhibitor.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity vs. MMP-1 |
| Compound 1 (Schiff Base) | MMP-9 | Fluorometric Assay | 5.2 | 10-fold |
| Compound 2 (Chalcone) | MMP-9 | Fluorometric Assay | 1.8 | 25-fold |
| Reference Inhibitor | MMP-9 | Fluorometric Assay | 0.5 | 50-fold |
Experimental Protocols
Synthesis of MMP-9 Inhibitors
Two primary synthetic routes are proposed, starting from this compound: the synthesis of a Schiff base derivative (Compound 1) and a chalcone derivative (Compound 2).
Protocol 1: Synthesis of a Schiff Base Derivative (Compound 1)
This protocol describes the condensation reaction between this compound and a suitable amino compound to form a Schiff base.
Materials:
-
This compound
-
4-Aminophenol
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of this compound in 30 mL of ethanol.
-
To this solution, add 1.09 g (10 mmol) of 4-aminophenol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base (Compound 1).
-
Dry the purified product under vacuum and determine the yield.
-
Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Chalcone Derivative (Compound 2)
This protocol details the Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a chalcone.[5][6]
Materials:
-
This compound
-
4'-Hydroxyacetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stirring apparatus
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 250 mL beaker, dissolve 1.73 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4'-hydroxyacetophenone in 50 mL of ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add 10 mL of 10% aqueous sodium hydroxide solution dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product thoroughly with water to remove any excess acid or base.
-
Recrystallize the crude chalcone from ethanol to afford the pure Compound 2.
-
Dry the purified product and calculate the yield.
-
Characterize the structure of the synthesized chalcone using spectroscopic methods.
MMP-9 Inhibition Assay Protocol
This fluorometric assay is used to determine the in vitro inhibitory activity of the synthesized compounds against human MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Reference MMP-9 inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare a stock solution of the synthesized compounds and the reference inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test compounds or reference inhibitor to the respective wells. For the control wells (no inhibitor), add 10 µL of DMSO.
-
Add 20 µL of the activated MMP-9 enzyme solution to each well, except for the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C using a fluorometric plate reader.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway for MMP-9 activation and its inhibition.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation of MMP-9 inhibitors.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in the Development of Xanthine Oxidase Inhibitors
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[2] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[3] Clinically used XO inhibitors include allopurinol and febuxostat.[4]
The 1,2,4-triazole nucleus is a key heterocyclic scaffold that has been extensively explored for the development of novel enzyme inhibitors.[2] Specifically, the 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde structure serves as a valuable starting point or core scaffold for designing potent and selective xanthine oxidase inhibitors.[5][6] These application notes provide an overview of the structure-activity relationships, quantitative data on derivative compounds, and detailed experimental protocols for researchers engaged in the discovery and development of XO inhibitors based on this scaffold.
Application Notes
Mechanism of Action
Xanthine oxidase is a complex molybdoflavoprotein that exists as a homodimer.[7] It contains two key redox centers: a molybdenum cofactor (Moco) where the oxidation of xanthine occurs, and a flavin adenine dinucleotide (FAD) site.[8] The enzyme catalyzes the final two steps of purine breakdown, converting hypoxanthine to xanthine and then xanthine to uric acid.[4] Inhibitors based on the this compound scaffold are designed to bind within the active site of the enzyme, interacting with key amino acid residues to prevent the substrate from accessing the molybdenum center, thereby blocking uric acid production.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 4. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Polymer Chemistry and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and its derivatives in the synthesis of advanced polymers. The focus is on polyazomethines, a class of polymers known for their high thermal stability and valuable optoelectronic properties.
Application in the Synthesis of High-Performance Polyazomethines
The 1,2,4-triazole ring is a highly electron-deficient system.[1] Incorporating this moiety into a polymer backbone can impart desirable electron-withdrawing properties, making such polymers suitable for applications in electronic devices. Specifically, polyazomethines containing the 4-(1H-1,2,4-triazol-1-yl)phenyl group have been synthesized and shown to be effective as hole-buffering layers in polymer light-emitting diodes (PLEDs).[1]
The aldehyde functionality of this compound allows it to be used as a monomer in polycondensation reactions with diamines to form polyazomethines (also known as polyimines or Schiff base polymers). These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their main chain.
Key Properties of Triazole-Containing Polyazomethines:
-
High Thermal Stability: Polymers with rigid main chain structures incorporating triazole rings exhibit excellent thermal stability, with decomposition temperatures (Td) exceeding 350 °C.[1]
-
Electron-Withdrawing Nature: The electron-deficient 1,2,4-triazole group influences the electronic properties of the polymer, making it suitable for applications requiring specific energy level alignments in electronic devices.[1]
-
Hole-Buffering Capabilities: In multilayer PLEDs, these polymers can act as a hole-buffer layer, which helps to balance the charge carriers (holes and electrons), leading to significantly enhanced emission efficiency.[1]
Data Presentation: Properties of a Representative Triazole-Containing Polyazomethine
The following table summarizes the properties of a polyazomethine (referred to as P2 in the source literature) synthesized from a diamine and a dialdehyde containing a 1,2,4-triazolyl group. This data highlights the performance enhancements achieved by incorporating this polymer into a PLED device.
| Property | Value | Reference |
| Thermal Properties | ||
| Decomposition Temperature (Td) | > 350 °C | [1] |
| Electronic Properties | ||
| HOMO Energy Level | -5.33 eV | [1] |
| PLED Device Performance | (ITO/PEDOT:PSS/P2/SY-PPV/LiF/Al) | |
| Maximum Luminance | 20,058 cd m⁻² | [1] |
| Maximum Current Efficiency | 8.08 cd A⁻¹ | [1] |
| Comparative Blank Device | (ITO/PEDOT:PSS/SY-PPV/LiF/Al) | |
| Maximum Luminance | 12,352 cd m⁻² | [1] |
| Maximum Current Efficiency | 2.3 cd A⁻¹ | [1] |
Experimental Protocols
3.1. Synthesis of the Monomer: this compound
This protocol describes a general method for the synthesis of the aldehyde monomer.
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (60-120 mesh)
-
Methanol
-
Chloroform
Procedure:
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.
-
Heat the reaction mixture at 110°C for 10-12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the potassium carbonate by filtration.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield the target compound, this compound.
3.2. Synthesis of a Representative Polyazomethine
This protocol outlines a general procedure for the polycondensation of a triazole-containing diamine with a dialdehyde. A similar procedure would be followed for the reaction of this compound with a diamine.
Materials:
-
Aromatic diamine containing a 1,2,4-triazole moiety (e.g., synthesized from a corresponding dinitro compound)
-
Aromatic dialdehyde (e.g., terephthalaldehyde)
-
Solvent (e.g., m-cresol, N-methyl-2-pyrrolidone (NMP), or a mixture)
-
Catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid)
-
Methanol
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve equimolar amounts of the aromatic diamine and the aromatic dialdehyde in the chosen solvent.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Heat the reaction mixture to a temperature appropriate for the solvent (e.g., 60-120°C) and stir under a nitrogen atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and catalyst, and then dry it in a vacuum oven.
Visualizations
Caption: Role of the triazole polymer in a PLED.
References
Troubleshooting & Optimization
optimizing the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde for higher yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde for higher yields.
Troubleshooting Guides
Low or No Product Yield
A common issue in the synthesis of this compound is a lower-than-expected yield. Several factors can contribute to this problem. This guide provides a systematic approach to identify and resolve the root cause.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Reactants: 4-Fluorobenzaldehyde may have oxidized to 4-fluorobenzoic acid. 1,2,4-Triazole can be hygroscopic. | - Use freshly opened or purified 4-fluorobenzaldehyde. - Dry the 1,2,4-triazole under vacuum before use. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at excessively high temperatures. | - For Nucleophilic Aromatic Substitution (SNAr), a temperature of around 110°C is generally effective.[1] Monitor the reaction by TLC to determine the optimal temperature for your specific setup. - For Ullmann coupling, a temperature range of 100-120°C is a good starting point, but may require optimization based on the chosen ligand.[2] | |
| Ineffective Base: The base may not be strong enough to deprotonate the 1,2,4-triazole effectively, or it may have low solubility in the reaction solvent. | - Potassium carbonate (K2CO3) is a commonly used and effective base for the SNAr reaction in DMF.[1] - For Ullmann coupling, stronger bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often preferred.[2] | |
| Presence of Water: Moisture can deactivate the base and interfere with the reaction, particularly in the Ullmann condensation.[2] | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inactive Catalyst (for Ullmann Coupling): The copper catalyst, especially Cu(I) salts, can oxidize and lose activity.[3] | - Use a fresh, high-purity copper(I) source (e.g., CuI).[2] | |
| Formation of Significant Side Products | Debromination/Dehalogenation of Aryl Halide: This can occur, particularly in Ullmann coupling reactions, leading to the formation of benzaldehyde. | - Ensure an inert atmosphere to minimize side reactions.[3] - Use of a suitable ligand can sometimes suppress this side reaction. |
| Formation of 1,3,4-Oxadiazole Isomer: This can be a competing cyclization pathway in some triazole syntheses, though less common in this specific N-arylation. | - Ensure the reaction conditions favor N-arylation over other potential cyclizations. This is generally achieved with the described methods. | |
| Polymerization of Benzaldehyde: Aldehydes can be prone to polymerization under certain conditions. | - Maintain the recommended reaction temperature and avoid prolonged reaction times after completion. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently reported and reliable method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and 1,2,4-triazole. This method typically employs a polar aprotic solvent like N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures (around 110°C).[1]
Q2: Can I use other halo-benzaldehydes, such as 4-chloro or 4-bromobenzaldehyde?
A2: Yes, other halo-benzaldehydes can be used. However, the reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, 4-fluorobenzaldehyde is typically the most reactive substrate. If using 4-chloro or 4-bromobenzaldehyde, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic approach like the Ullmann condensation.
Q3: What is the Ullmann condensation, and is it a viable alternative?
Q4: How do I choose the right solvent and base for the reaction?
A4: For the SNAr reaction, polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the potassium salt of the triazole and facilitate the substitution. Potassium carbonate is a good choice of base as it is strong enough to deprotonate 1,2,4-triazole but not so strong as to cause significant side reactions. For the Ullmann coupling, DMF or dioxane are common solvents, and stronger bases like potassium phosphate or cesium carbonate are often more effective.[2]
Q5: My reaction is complete, but I'm having trouble purifying the product. What are the best purification methods?
A5: The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of chloroform and methanol (e.g., 99:1 v/v).[1] Due to the polarity of the triazole and aldehyde functional groups, the product may have moderate polarity. If column chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative. Another method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct, which can then be separated from non-aldehydic impurities by extraction. The aldehyde can be regenerated by treatment with a base.[4][5]
Q6: I see an unidentified spot on my TLC plate. What are the likely side products?
A6: Potential side products can include unreacted starting materials, 4-fluorobenzoic acid (if the starting aldehyde has oxidized), and in the case of Ullmann coupling, benzaldehyde resulting from dehalogenation of the starting material. If the reaction is run under harsh conditions, there is a possibility of forming isomeric products or decomposition of the desired product.
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general method for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) and 1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
To this solution, add anhydrous potassium carbonate (1.2 eq) portion-wise over 15 minutes with stirring.
-
Heat the reaction mixture to 110°C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers and wash with water to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., methanol/chloroform 1:99 v/v) to yield this compound.[1]
Experimental Workflow for SNAr Synthesis
Caption: A simplified workflow for the SNAr synthesis.
Method 2: Ullmann Condensation
This protocol provides an alternative, copper-catalyzed route to the target compound.
Materials:
-
4-Bromobenzaldehyde or 4-Iodobenzaldehyde
-
1,2,4-Triazole
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., N,N'-dimethyl-1,2-ethanediamine or L-proline)
-
Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3)
-
Dioxane or DMF, anhydrous
-
Ethyl acetate
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Water
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Anhydrous sodium sulfate
Procedure:
-
To an oven-dried reaction vessel, add the 4-halobenzaldehyde (1.0 eq), 1,2,4-triazole (1.2 eq), CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | 110 | 12 | High |
| 2 | DMSO | K2CO3 | 110 | 12 | Moderate-High |
| 3 | Acetonitrile | K2CO3 | 80 (reflux) | 24 | Low |
| 4 | DMF | Cs2CO3 | 110 | 10 | High |
| 5 | DMF | Na2CO3 | 110 | 18 | Moderate |
Note: Yields are qualitative and may vary based on specific experimental conditions.
Comparison of Catalytic Systems for Ullmann Condensation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K3PO4 | DMF | 140 | Moderate |
| 2 | CuI (5) | N,N'-dimethyl-1,2-ethanediamine (10) | K3PO4 | Dioxane | 110 | High |
| 3 | CuI (10) | L-proline (20) | K2CO3 | DMSO | 120 | High |
| 4 | Cu2O (5) | Phenanthroline (10) | Cs2CO3 | Toluene | 110 | Moderate-High |
Note: Yields are qualitative and dependent on the specific aryl halide and reaction conditions.
References
Technical Support Center: Purification of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials or side reactions. These may include:
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Unreacted 4-fluorobenzaldehyde: The starting material for the nucleophilic aromatic substitution reaction.
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Unreacted 1,2,4-triazole: The nucleophile in the synthesis.
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Potassium carbonate: The base used in the reaction; typically removed during aqueous work-up.
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4-Fluorobenzoic acid: An oxidation product of 4-fluorobenzaldehyde, which can be present in the starting material or form during the reaction.[1] This acidic impurity can interfere with subsequent reactions, such as Wittig or Grignard reactions, by quenching basic reagents.[1]
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Positional isomers (2- and 3-fluorobenzaldehyde): Impurities that may be present in the commercial 4-fluorobenzaldehyde, leading to the formation of isomeric triazole products that can be difficult to separate.[1]
-
Isomeric 1,2,4-triazoles: In some triazole syntheses, a mixture of regioisomers can be formed.[2]
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.
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Silica Gel Column Chromatography: This is a widely used and versatile method for separating organic compounds based on their polarity.[2] A solvent system with appropriate polarity is chosen to achieve good separation.
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Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[3] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should:
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Have a high solubility for the compound at elevated temperatures and low solubility at room temperature.
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Be chemically inert and not react with the compound.
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Have a relatively low boiling point for easy removal from the purified crystals.
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Be non-toxic and environmentally friendly whenever possible.
For polar, aromatic compounds, suitable solvents to screen include ethanol, ethyl acetate, isopropanol, acetone, and toluene. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3] A small-scale solubility test is highly recommended to determine the optimal solvent or solvent mixture.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low. | 1. Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test different solvent mixtures. Aim for an Rf value of around 0.25-0.35 for the desired compound. A common eluent for this compound is a mixture of chloroform and methanol (e.g., 99:1 v/v).2. Gradient Elution: Start with a less polar solvent and gradually increase the polarity to improve separation. |
| Product is not Eluting from the Column | Compound is too Polar for the Chosen Eluent: The solvent system is not polar enough to move the compound down the column. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.2. Use a Stronger Solvent System: Consider solvent systems containing ammonia in methanol for very polar compounds.[4] |
| Compound Decomposes on the Silica Gel | Acidity of Silica Gel: The compound may be sensitive to the acidic nature of standard silica gel. | 1. Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.2. Alternative Stationary Phase: Consider using a different stationary phase like alumina.[4] |
| Co-elution of Impurities with the Product | Similar Polarity of Compounds: The impurity and the product have very similar polarities. | 1. Fine-tune the Solvent System: Use a solvent system with very low polarity to maximize the separation between closely related compounds.2. Repeat Chromatography: If separation is still poor, it may be necessary to collect the mixed fractions and run a second column with a different solvent system. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | Solution is Not Saturated: Too much solvent was used to dissolve the crude product. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent until it becomes cloudy, then allow it to cool again.2. Add an Anti-solvent: If using a mixed solvent system, slowly add the anti-solvent (the one in which the compound is less soluble) until the solution becomes turbid. |
| Oiling Out Instead of Crystallization | Compound is Insoluble in the Cold Solvent and Melts at the Boiling Point of the Solvent: The compound comes out of solution as a liquid instead of a solid. | 1. Lower the Crystallization Temperature: Use an ice bath or even a dry ice/acetone bath to induce crystallization.[5]2. Change the Solvent: Select a solvent with a lower boiling point.3. Use a Mixed Solvent System: Dissolve the compound in a good solvent and then add a poor solvent dropwise at a lower temperature. |
| Low Recovery of Purified Product | Compound has Significant Solubility in the Cold Solvent: A considerable amount of the product remains dissolved in the mother liquor. | 1. Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.2. Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. |
| Colored Impurities Remain in Crystals | Impurities are Trapped within the Crystal Lattice: Rapid crystal formation can trap impurities. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.2. Decolorizing Carbon: If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds. |
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Aldehydes
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >98% | 60-85% | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent; potential for sample decomposition on the stationary phase. |
| Recrystallization | >99% (with optimal solvent) | 70-95% | Can yield very high purity; relatively simple and cost-effective for large quantities. | Finding a suitable solvent can be challenging; not effective for all types of impurities; may result in lower yields if the compound is somewhat soluble in the cold solvent. |
Note: The data presented in this table are representative values for the purification of polar aromatic aldehydes and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., 99:1 chloroform:methanol).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, "dry-load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of the compound using TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the test solvent (e.g., ethanol) and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to the boiling point of the solvent and add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Purification of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the column chromatography purification of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography purification of this compound?
A1: The recommended stationary phase is silica gel (60-120 mesh). A common mobile phase is a mixture of methanol and chloroform, typically in a 1:99 v/v ratio.[1][2] It is crucial to determine the optimal solvent system by performing Thin Layer Chromatography (TLC) on the crude mixture beforehand.
Q2: My compound is not eluting from the column or is eluting very slowly. What should I do?
A2: Slow elution is a common issue. Here are a few troubleshooting steps:
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Increase Solvent Polarity: Gradually increase the polarity of your eluent. For a methanol/chloroform system, you can incrementally increase the percentage of methanol.
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Check for Compound Stability: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[3]
-
Alternative Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina.[4]
Q3: All my collected fractions seem to contain a mixture of my product and impurities. What could be the reason?
A3: This can happen due to several reasons:
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Poor Separation on TLC: If the Rf values of your product and impurities are very close, separation on the column will be difficult. Try different solvent systems to maximize the difference in Rf values.
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.
-
Compound Degradation: As mentioned earlier, the compound might be degrading during the chromatography process, leading to the appearance of new impurities in the fractions.[3]
Q4: My crude product is not soluble in the eluent. How should I load it onto the column?
A4: If your crude product has poor solubility in the mobile phase, you can use a "dry loading" technique.[5]
-
Dissolve your crude product in a suitable solvent in which it is soluble.
-
Add a small amount of silica gel to this solution.
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Evaporate the solvent completely to get a free-flowing powder of your crude product adsorbed onto the silica gel.
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Carefully add this powder to the top of your packed column.
Troubleshooting Guide
This section provides a more detailed approach to specific problems you might encounter.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | The compound may have decomposed on the silica gel.[3] | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4] |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the methanol percentage in a methanol/chloroform mixture. | |
| The compound may have come off in the solvent front. | Always collect the first few fractions and check them by TLC.[3] | |
| The compound is eluting as a long, trailing band. | The compound may be interacting too strongly with the stationary phase. | Increase the polarity of the eluent once the compound starts to elute to speed up its movement down the column.[3] |
| The column may be overloaded. | Use a larger column or reduce the amount of crude material being purified. | |
| Fractions are very dilute, and the compound is hard to detect. | The elution band is too broad. | Try to find a solvent system that gives a lower Rf value on TLC (around 0.2-0.3) for better separation and more concentrated bands. |
| The initial concentration of the compound in the crude mixture is very low. | Concentrate the fractions before running a TLC analysis.[3] | |
| Formation of acetals or hemiacetals. | The aldehyde group is reacting with alcohol-based solvents (like methanol) on the acidic silica gel.[4] | Avoid alcohol-based solvents if this is suspected. Consider using solvent systems like hexane/ethyl acetate. Adding a small amount of triethylamine to the eluent can also help by neutralizing the acidic sites on the silica.[4] |
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound.
1. Materials:
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Crude this compound
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Methanol
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Chloroform
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Glass column with a stopcock
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Sand
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Cotton or glass wool
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Collection tubes
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TLC plates (silica gel)
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Developing chamber
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UV lamp for visualization
2. Procedure:
-
TLC Analysis of Crude Mixture:
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Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate using different solvent systems (e.g., varying ratios of methanol/chloroform or other systems like hexane/ethyl acetate) to find the optimal eluent that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and start collecting fractions in separate tubes.
-
Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
If necessary, gradually increase the polarity of the eluent during the elution process to speed up the elution of more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
common side products in the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the common method of nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and 1,2,4-triazole.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is heated at the recommended temperature (typically 110-120 °C) for a sufficient duration (12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check Quality of Reagents: Use anhydrous DMF and freshly powdered, dry potassium carbonate. Moisture can quench the base and hinder the reaction. |
| Suboptimal Base Concentration | - Ensure Sufficient Base: Use a slight excess of potassium carbonate (e.g., 1.2-1.5 equivalents) to effectively deprotonate the 1,2,4-triazole. |
| Poor Solubility of Base | - Use Finely Powdered Base: Grind the potassium carbonate to a fine powder to increase its surface area and improve its limited solubility in DMF.[1] |
| Side Reactions | - See FAQ Section for detailed information on common side products and how to minimize their formation. |
Issue 2: Presence of a Major Impurity with Similar Polarity to the Product
Possible Cause & Solution
This is often the isomeric side product, 4-(4H-1,2,4-triazol-4-yl)benzaldehyde.
| Cause | Recommended Action |
| Lack of Regioselectivity | - Optimize Reaction Conditions: The ratio of N1 versus N4 alkylation of 1,2,4-triazole can be influenced by the reaction conditions. While N1 substitution is often thermodynamically favored, kinetic control can sometimes lead to the N4 isomer. Some literature suggests that in polar aprotic solvents like DMF, N1-alkylation is generally preferred.[2] Careful control of temperature and slow addition of reagents may improve selectivity.- Purification: Careful column chromatography is typically required to separate these isomers. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol may be necessary. |
Issue 3: Formation of a White Precipitate During Work-up
Possible Cause & Solution
This is likely due to the formation of carboxylic acid side products.
| Cause | Recommended Action |
| Cannizzaro Reaction of Starting Material | - Under the basic reaction conditions, 4-fluorobenzaldehyde can undergo a Cannizzaro reaction to produce 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.[3][4][5] The benzoic acid derivative will precipitate upon acidification of the aqueous layer during work-up.- Minimize Reaction Time: Shorter reaction times, if the main reaction is complete, can reduce the extent of this side reaction.- Purification: A basic wash (e.g., with aqueous sodium bicarbonate solution) of the organic layer during work-up can remove the acidic impurity. |
| Oxidation of Aldehyde | - The aldehyde group of both the starting material and the product can be susceptible to oxidation to the corresponding carboxylic acid, especially if air is not excluded from the reaction.- Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
Isomeric Product: 4-(4H-1,2,4-triazol-4-yl)benzaldehyde.
-
Cannizzaro Products from Starting Material: 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[3][4][5]
-
DMF Decomposition Product: 4-(dimethylamino)benzaldehyde.
-
Oxidation Product: 4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Q2: How can I minimize the formation of the isomeric 4-(4H-1,2,4-triazol-4-yl)benzaldehyde?
A2: The formation of the N4-substituted isomer is a common challenge in the alkylation and arylation of 1,2,4-triazole. To favor the formation of the desired N1-isomer:
-
Solvent Choice: Polar aprotic solvents like DMF generally favor N1 substitution.
-
Counter-ion Effects: The choice of base and the resulting counter-ion can influence the site of attack. Potassium carbonate is a commonly used base.
-
Temperature Control: While higher temperatures are needed to drive the SNAr reaction, exploring a range of temperatures might reveal an optimum for regioselectivity.
Q3: Can the product, this compound, also undergo a Cannizzaro reaction?
A3: Yes, since the product is also a benzaldehyde derivative lacking α-hydrogens, it can potentially undergo a Cannizzaro reaction under the basic and high-temperature conditions of the synthesis. This would lead to the formation of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol and 4-(1H-1,2,4-triazol-1-yl)benzoic acid. To minimize this, it is advisable to monitor the reaction and stop it once the starting material is consumed, avoiding prolonged reaction times.
Q4: I observe an impurity that corresponds to the mass of 4-(dimethylamino)benzaldehyde. Where does this come from?
A4: This impurity arises from the decomposition of the solvent, DMF, at elevated temperatures in the presence of a base like potassium carbonate. DMF can hydrolyze or decompose to form dimethylamine, which is a nucleophile. Dimethylamine can then react with the starting material, 4-fluorobenzaldehyde, via nucleophilic aromatic substitution to yield 4-(dimethylamino)benzaldehyde. Using the lowest effective temperature and reaction time can help minimize this side product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the nucleophilic aromatic substitution reaction.
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Add 4-fluorobenzaldehyde (1.05 eq) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the ethyl acetate washings.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Common side products in the synthesis of this compound.
References
- 1. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Schiff Base Formation with 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Schiff bases using 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in forming a Schiff base with this compound?
A1: The primary challenge arises from the electron-withdrawing nature of the 1H-1,2,4-triazol-1-yl substituent on the benzaldehyde ring. This electronic effect can influence the reactivity of the aldehyde group and potentially lead to issues such as low reaction rates, incomplete conversion, and the formation of stable intermediates.
Q2: How does the triazole substituent affect the reactivity of the benzaldehyde?
A2: The triazole ring is an electron-withdrawing group, which can decrease the electron density on the carbonyl carbon of the aldehyde. While this can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a primary amine, it can also affect the stability of the intermediates formed during the reaction. In some cases, electron-withdrawing substituents on benzaldehydes have been observed to influence the formation and stability of hemiaminal intermediates.
Q3: What is a hemiaminal intermediate, and can it be a stable product?
A3: A hemiaminal is an intermediate formed by the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde. Typically, this intermediate is unstable and readily dehydrates to form the final Schiff base (imine). However, studies on reactions between substituted benzaldehydes and 4-amino-1,2,4-triazole have shown that stable hemiaminals can sometimes be isolated, particularly when electron-withdrawing groups are present on the benzaldehyde.
Q4: What are the recommended reaction conditions for synthesizing Schiff bases from this compound?
A4: Generally, the reaction is carried out by reacting equimolar amounts of this compound and a primary amine in a suitable solvent. The use of a catalyst, such as a few drops of glacial acetic acid, is often recommended to facilitate the dehydration of the hemiaminal intermediate. Common solvents include ethanol, methanol, or acetonitrile. The reaction mixture is typically heated under reflux for several hours, and the progress can be monitored by thin-layer chromatography (TLC).
Q5: How can I purify the resulting Schiff base?
A5: Purification is most commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of solvents. If impurities are persistent, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the synthesized Schiff base.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Formation of a stable hemiaminal intermediate. 4. Suboptimal reaction conditions. | 1. Increase the reaction time and continue to monitor by TLC. 2. Ensure efficient removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate. 3. Add a catalytic amount of a mild acid (e.g., glacial acetic acid) to promote the dehydration of the hemiaminal to the Schiff base. 4. Screen different solvents (e.g., ethanol, methanol, toluene) and reaction temperatures. |
| Formation of Multiple Products/Impurities | 1. Side reactions of the starting materials. 2. Decomposition of the product under the reaction conditions. | 1. Ensure the purity of the starting this compound and the primary amine. 2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Difficulty in Product Isolation | 1. High solubility of the product in the reaction solvent. 2. Product is an oil or does not crystallize easily. | 1. After the reaction is complete, cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the product. If the product remains an oil, attempt purification by column chromatography. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient catalyst. 2. Equilibrium has been reached. | 1. Add a small amount of additional acid catalyst. 2. As mentioned for low yield, actively remove water from the reaction mixture to shift the equilibrium towards the product. |
Experimental Protocols
General Protocol for Schiff Base Synthesis
A representative procedure for the synthesis of a Schiff base from this compound is as follows:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol (e.g., 20 mL per gram of aldehyde).
-
Add an equimolar amount of the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry it in a vacuum oven.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: A generalized workflow for the synthesis of Schiff bases from this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low or no product yield in Schiff base synthesis.
Technical Support Center: Hemiaminal Intermediate Formation in Reactions of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, with a specific focus on the formation and stability of hemiaminal intermediates in its reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is a hemiaminal intermediate and why is it relevant in the reactions of this compound?
A hemiaminal is a functional group in which a carbon atom is bonded to both an amino group (-NR2) and a hydroxyl group (-OH). It is typically an unstable intermediate formed during the reaction of an aldehyde or ketone with a primary or secondary amine.[1] This reaction is the first step in the formation of an imine (Schiff base) through a dehydration process.[1][2]
In the context of this compound, the formation of a hemiaminal intermediate is a crucial step when reacting the aldehyde with a primary or secondary amine to form an imine. The stability and reactivity of this intermediate can significantly influence the overall reaction outcome and yield.
Q2: What factors influence the stability of the hemiaminal intermediate formed from this compound?
The stability of the hemiaminal intermediate is influenced by several electronic and environmental factors:
-
Electron-Withdrawing Groups: The 1,2,4-triazole ring attached to the benzaldehyde acts as a strong electron-withdrawing group. Such groups on the aldehyde-bearing ring are known to stabilize the resulting hemiaminal.[3][4][5] This is because they decrease the electron density at the carbonyl carbon, making it more electrophilic and favoring the initial nucleophilic attack by the amine, and also stabilize the resulting tetrahedral intermediate.
-
Amine Nucleophilicity: The nature of the reacting amine plays a role. Less basic (more electron-withdrawing) amines can sometimes lead to more stable hemiaminals as the equilibrium may not strongly favor dehydration to the imine.
-
Solvent: The choice of solvent is critical. Aprotic solvents tend to favor the hemiaminal, while polar, protic solvents can facilitate the dehydration step to the imine.[1]
-
pH and Catalysis: The reaction is sensitive to pH. While the initial nucleophilic attack is faster at neutral or slightly basic pH, the subsequent dehydration to the imine is acid-catalyzed.[3][4] Therefore, under strictly neutral conditions in an aprotic solvent, the hemiaminal may be more readily observed or isolated.
Q3: How can I detect the formation of a hemiaminal intermediate during my reaction?
Hemiaminals are often transient and difficult to isolate. However, their formation can be detected using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying hemiaminals.[1] The appearance of new signals corresponding to the C-H and C-OH protons and the sp3-hybridized carbon of the hemiaminal core can be observed.
-
Infrared (IR) Spectroscopy: The disappearance of the sharp C=O stretching band of the aldehyde and the appearance of a broad O-H stretching band can indicate hemiaminal formation.[1]
-
Mass Spectrometry (MS): While the hemiaminal might not be stable enough for isolation, its mass might be detectable in the reaction mixture using soft ionization techniques like Electrospray Ionization (ESI-MS).[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Imine Product
| Possible Cause | Troubleshooting Step |
| Hemiaminal intermediate is too stable and does not dehydrate. | The 1,2,4-triazole group stabilizes the hemiaminal. To promote dehydration, add a catalytic amount of a mild acid (e.g., acetic acid).[3][4] Be cautious, as strong acid can protonate the amine, rendering it non-nucleophilic. |
| Reaction equilibrium favors reactants. | Use a Dean-Stark apparatus or molecular sieves to remove water from the reaction mixture, which will drive the equilibrium towards the imine product. |
| Incorrect solvent choice. | Switch to a less polar, aprotic solvent if you suspect solvent is interfering. However, for imine formation, a solvent that allows for azeotropic removal of water (like toluene) is often preferred. |
| Steric hindrance from the amine. | If using a bulky amine, the reaction may be slow. Increase the reaction temperature and/or reaction time. |
Issue 2: Isolation of the Hemiaminal Instead of the Imine
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor hemiaminal stability. | This is likely due to the electronic effect of the triazole ring. To obtain the imine, add a catalytic amount of acid and/or increase the reaction temperature to facilitate dehydration.[3][4] |
| Use of aprotic, neutral conditions. | These conditions are known to favor hemiaminal formation.[1][3][4] If the imine is the desired product, introduce an acid catalyst. |
| Work-up procedure leads to hydrolysis of the imine back to the hemiaminal. | Ensure the work-up is performed under anhydrous or non-acidic conditions to prevent hydrolysis of the imine. |
Issue 3: Complex Mixture of Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Self-condensation of the aldehyde. | Ensure the amine is added to the reaction mixture in a timely manner. Running the reaction at a lower temperature might also mitigate this. |
| Reaction with solvent. | Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent could lead to hemiacetal formation. |
| Decomposition of starting materials or products at high temperatures. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Avoid prolonged heating if decomposition is observed. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of similar compounds.[6]
Materials:
-
4-Fluorobenzaldehyde (10 mmol)
-
1,2,4-Triazole (10 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 20 mL)
-
Potassium carbonate (K2CO3, 12 mmol)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.
-
Heat the reaction mixture to 110°C and stir for 10-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent system to yield the pure this compound.[6]
General Protocol for Hemiaminal/Imine Formation
This is a general protocol; specific conditions may need to be optimized for different amines.
Materials:
-
This compound (1 mmol)
-
Primary or secondary amine (1-1.2 mmol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
(Optional) Catalytic amount of glacial acetic acid
-
(Optional) Dean-Stark apparatus or molecular sieves
Procedure:
-
Dissolve this compound (1 mmol) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the amine (1-1.2 mmol) to the solution.
-
For Hemiaminal Observation/Isolation: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by NMR or IR spectroscopy for the appearance of hemiaminal signals.
-
For Imine Synthesis: Add a catalytic amount of glacial acetic acid. If using toluene as a solvent, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove water. If using another solvent, molecular sieves can be added.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture. The work-up procedure will depend on the properties of the product. It may involve solvent removal under reduced pressure and purification by crystallization or column chromatography.
Data Presentation
The following table summarizes illustrative reaction conditions and outcomes for the reaction of this compound with a generic primary amine. Note that these are representative examples based on the principles discussed, and actual results may vary.
| Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Predominant Product | Yield (%) |
| Aniline | Acetonitrile | None | 25 | 4 | Hemiaminal | - (Observed spectroscopically) |
| Aniline | Toluene | Acetic Acid | Reflux | 6 | Imine | 85 |
| Benzylamine | Dichloromethane | None | 25 | 2 | Hemiaminal | - (Observed spectroscopically) |
| Benzylamine | Toluene | Acetic Acid | Reflux | 4 | Imine | 92 |
| tert-Butylamine | Acetonitrile | None | 25 | 8 | Hemiaminal | - (Observed spectroscopically) |
| tert-Butylamine | Toluene | Acetic Acid | Reflux | 12 | Imine | 78 |
Visualizations
Reaction Pathway for Hemiaminal and Imine Formation
Caption: Reaction pathway from reactants to hemiaminal and imine.
Troubleshooting Logic for Low Imine Yield
Caption: Troubleshooting flowchart for low imine yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable Hemiaminals with a Cyano Group and a Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS No: 27996-86-7).[1][2] It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for scaling up the production of this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAᵣ) reaction between 4-fluorobenzaldehyde and 1,2,4-triazole. This reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), with a mild inorganic base like potassium carbonate (K₂CO₃) at elevated temperatures.[1] This route is favored for its use of readily available and relatively inexpensive starting materials.[3][4]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The reaction is typically heated (e.g., 110°C), and maintaining a consistent internal temperature is vital to ensure complete reaction and minimize byproduct formation.[1] Overheating can lead to solvent decomposition.
-
Agitation: Since the reaction involves a solid base (K₂CO₃) in a liquid, efficient stirring is necessary to ensure good mass transfer and prevent localized "hot spots."[3]
-
Moisture Control: The use of anhydrous solvents and reagents is recommended, as water can potentially interfere with the reaction or promote side reactions.[1][3]
-
Reaction Monitoring: Tracking the consumption of the starting material (4-fluorobenzaldehyde) by methods like HPLC or GC is essential to determine the reaction endpoint and avoid unnecessarily long heating times.[3]
Q3: What are the primary safety considerations for this synthesis on a larger scale?
A3: Key safety issues include:
-
Solvent Hazards: N,N-dimethylformamide (DMF) is a common solvent for this reaction but is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]
-
High Temperatures: The reaction is run at elevated temperatures, requiring careful monitoring to prevent runaway reactions.[1]
-
Base Handling: Potassium carbonate is a solid that can generate dust. While not highly corrosive, it can be an irritant. Proper handling procedures should be in place.
-
Work-up Procedures: The work-up often involves extractions with organic solvents, which are flammable and require appropriate handling and grounding to prevent static discharge.[1]
Q4: How can the product be effectively purified at an industrial scale?
A4: While laboratory-scale purification often relies on silica gel column chromatography, this method is generally not cost-effective or practical for large quantities.[1] For scale-up, the preferred method is recrystallization . Developing a robust recrystallization protocol from a suitable solvent system (e.g., ethanol/water, acetonitrile, or isopropanol) is crucial for achieving high purity.[3] The crude product should first be isolated by filtering the reaction mixture to remove inorganic salts, followed by extraction and solvent removal.[1]
Troubleshooting Guide
Problem 1: Low or incomplete conversion of 4-fluorobenzaldehyde.
-
Question: My reaction has stalled, and I still have a significant amount of starting material left after the recommended reaction time. What should I do?
-
Answer:
-
Verify Temperature: Ensure the internal reaction temperature is at the target (e.g., 110°C), not just the heating mantle setting.[1]
-
Check Reagents: The potassium carbonate should be dry and finely powdered for maximum surface area. The 1,2,4-triazole and 4-fluorobenzaldehyde should be of high purity. Ensure the DMF is anhydrous.[1][3]
-
Improve Agitation: On a larger scale, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture. Increase the stirring speed to ensure the K₂CO₃ is well-suspended.[3]
-
Extend Reaction Time: If the above parameters are correct, continue monitoring the reaction for a few more hours, as scale-up reactions can sometimes take longer.[3]
-
Problem 2: The final product has a low purity with significant byproducts.
-
Question: After work-up, my isolated product is discolored and shows several impurity peaks on analysis. What could be the cause?
-
Answer:
-
DMF Decomposition: Prolonged heating of DMF at high temperatures, especially in the presence of a base, can cause it to decompose into dimethylamine and carbon monoxide. Dimethylamine can potentially react with the aldehyde. Consider if a slightly lower temperature for a longer duration could be effective.
-
Excess Triazole: Using a large excess of 1,2,4-triazole can make purification difficult. Ensure you are using the correct stoichiometry (typically a slight excess, e.g., 1.0 to 1.2 equivalents).
-
Inefficient Work-up: During the aqueous wash, ensure you are washing thoroughly to remove all DMF and unreacted triazole.[1] Emulsions can sometimes trap impurities; a brine wash can help break them.
-
Problem 3: Difficulties during product isolation and work-up.
-
Question: I'm having trouble with the filtration and extraction steps. The filtration is very slow, or I'm forming a persistent emulsion during extraction. What are the solutions?
-
Answer:
-
Slow Filtration: The inorganic salts (K₂CO₃ and KF) may be very fine. Consider allowing the mixture to cool to room temperature before filtering. Adding a filter aid like celite to the funnel can improve filtration speed. Also, washing the filtered solids (the "filter cake") with a small amount of fresh solvent (e.g., ethyl acetate) can help recover any product that has precipitated or been adsorbed onto the salts.[3]
-
Emulsion Formation: Emulsions are common during the extraction of DMF-containing reaction mixtures. To resolve this, add a saturated aqueous solution of sodium chloride (brine) during the wash step. This increases the ionic strength of the aqueous phase and helps force the separation of the organic and aqueous layers.
-
Data Presentation: Reaction Parameters
The following table summarizes typical parameters for lab-scale synthesis and provides recommendations for process scale-up.
| Parameter | Lab Scale (10 mmol) | Scale-Up Considerations (e.g., 5 mol) | Rationale |
| 4-Fluorobenzaldehyde | 1.0 eq | 1.0 eq | Limiting reagent. |
| 1,2,4-Triazole | 1.0 - 1.1 eq | 1.05 - 1.2 eq | A slight excess helps drive the reaction to completion.[3] |
| K₂CO₃ | 1.2 - 1.5 eq | 1.5 - 2.0 eq | Must be sufficient to act as the base and handle any acidic impurities. Ensure it is finely powdered. |
| Solvent (DMF) | ~20 mL | 5 - 10 L | Solvent volume should be sufficient for good mixing but minimized for process efficiency. |
| Temperature | 110°C | 105 - 115°C | Maintain consistent internal temperature. Avoid overheating.[1] |
| Reaction Time | 10 - 12 hours | 12 - 24 hours (Monitor by HPLC/GC) | Reaction may be slower at scale; monitor for completion to avoid degradation.[1][3] |
| Purification | Column Chromatography | Recrystallization | Chromatography is not scalable; recrystallization is preferred for industrial production.[1][3] |
Experimental Protocol: Scale-Up Synthesis (5.0 mol Scale)
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood or an appropriate chemical reactor. Wear standard PPE, including safety glasses, a lab coat, and chemically resistant gloves. DMF is a reproductive toxin and should be handled with extreme care.
Reagents:
-
4-Fluorobenzaldehyde (620.5 g, 5.0 mol, 1.0 eq)
-
1,2,4-Triazole (380.0 g, 5.5 mol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1036.5 g, 7.5 mol, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (7.5 L)
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
Saturated Brine Solution
Procedure:
-
Reactor Setup: Equip a 20 L jacketed reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with anhydrous DMF (7.5 L), 1,2,4-triazole (380.0 g), and finely powdered potassium carbonate (1036.5 g).
-
Initial Mixing: Begin stirring the mixture to create a uniform slurry.
-
Addition of Aldehyde: Slowly add the 4-fluorobenzaldehyde (620.5 g) to the stirred slurry at room temperature.
-
Heating: Heat the reaction mixture with stirring to an internal temperature of 110°C.
-
Reaction Monitoring: Maintain the temperature at 110°C and monitor the reaction's progress by taking small aliquots periodically and analyzing them by HPLC or TLC until the 4-fluorobenzaldehyde is consumed (typically 12-24 hours).[3]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic solids (K₂CO₃ and KF).
-
Washing: Wash the collected filter cake with ethyl acetate (2 x 500 mL) to recover any residual product. Combine the washes with the main filtrate.
-
Extraction: Transfer the combined filtrate to a large separatory funnel or extraction vessel. Add deionized water (15 L) and extract the product into ethyl acetate (3 x 5 L). During each wash, vigorous shaking may form an emulsion; if so, add brine to aid separation.
-
Aqueous Washes: Combine the organic layers and wash them with water (2 x 5 L) and then with saturated brine (1 x 5 L) to remove residual DMF.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol/water) to yield pure this compound.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
managing catalyst inactivation in 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing catalyst inactivation and other common issues encountered during the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the reaction yield of this compound consistently low or non-existent?
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inactive Catalyst: The copper catalyst, particularly Cu(I) salts, can oxidize over time, leading to reduced activity. Improper storage or the use of old catalyst batches is a common reason for reaction failure. | Use freshly purchased, high-purity copper salts (e.g., CuI, Cu₂O). Ensure the catalyst is stored under an inert atmosphere. For Ullmann homocoupling, using activated copper powder can improve efficiency.[1][2] |
| Inappropriate Ligand: The choice of ligand is critical for stabilizing the active copper catalyst and facilitating the reaction. The absence of a suitable ligand can lead to catalyst deactivation and poor yields. | Screen a variety of ligands to find the optimal one for your specific substrate and conditions. Common effective ligands for copper-catalyzed N-arylation of triazoles include diamines (e.g., N,N'-dimethylethylenediamine - DMEDA), 1,10-phenanthroline, and amino acids.[3][4] |
| Incorrect or Wet Base: The base is crucial for the deprotonation of 1,2,4-triazole, a key step in the catalytic cycle. The strength, solubility, and purity of the base can significantly impact the reaction rate and yield. The presence of water can lead to unwanted side reactions. | Use strong, non-nucleophilic, and anhydrous bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] Ensure the base is finely powdered for better reactivity and is thoroughly dried before use. |
| Unsuitable Solvent: The solvent must be able to solubilize the reactants at the reaction temperature and should be anhydrous. | High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are typically effective for Ullmann-type reactions.[1][5][6] Ensure the solvent is of high purity and anhydrous. |
| Non-Inert Atmosphere: Copper(I) catalysts are susceptible to oxidation to the inactive Copper(II) state in the presence of oxygen. | Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox. |
| Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures, but modern ligand-assisted protocols can proceed under milder conditions. The optimal temperature is dependent on the specific catalyst system and substrates. | For modern ligand-accelerated systems, start with a temperature in the range of 80-120 °C. If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. |
Q2: The reaction mixture turns black, and the reaction stalls. What does this indicate and how can it be resolved?
Indication: A black precipitate typically indicates the decomposition of the copper catalyst to form copper oxides, leading to catalyst deactivation.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Unstable Catalyst-Ligand Complex: The chosen ligand may not be effectively stabilizing the copper catalyst under the reaction conditions. | Screen different ligands that are known to form stable complexes with copper. Bidentate nitrogen-based ligands like 1,10-phenanthroline or diamines are often effective.[3][4] |
| Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Cu(I) species. | Ensure the reaction is rigorously performed under an inert atmosphere (nitrogen or argon). De-gas the solvent prior to use. |
| High Reaction Temperature: Excessive heat can lead to the thermal decomposition of the catalyst complex. | Optimize the reaction temperature. While Ullmann reactions often require heating, unnecessarily high temperatures should be avoided, especially with more active modern catalyst systems. |
Q3: Significant amounts of side products, such as the dehalogenated starting material (benzaldehyde), are observed. How can this be minimized?
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Protic Impurities: The presence of water or other protic impurities in the reaction mixture can lead to the reductive dehalogenation of the 4-halobenzaldehyde. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly oven-dried before use. |
| Suboptimal Base: Certain bases may promote dehalogenation. | Screen different anhydrous bases. Potassium phosphate (K₃PO₄) is often a good choice to minimize this side reaction. |
| High Temperatures: Very high reaction temperatures can sometimes promote dehalogenation. | Optimize the reaction temperature to the minimum required for an efficient reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the copper-catalyzed N-arylation of 1,2,4-triazole with a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, or 4-bromobenzaldehyde) in a polar aprotic solvent with a base. This reaction is a type of Ullmann condensation.[6][7] A catalyst-free approach using the more reactive 4-fluorobenzaldehyde at elevated temperatures is also reported.[8]
Q2: Which copper source is best for this synthesis?
Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are commonly used and are often more active than Copper(II) salts. However, Cu(II) salts like CuSO₄·5H₂O or Cu(OAc)₂ can also be effective, sometimes in situ reduced to the active Cu(I) species.[9][10] The choice may depend on the specific ligand and reaction conditions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the primary mechanisms of catalyst deactivation in this reaction?
The primary deactivation pathways for copper catalysts in Ullmann-type reactions include:
-
Oxidation: The active Cu(I) species can be oxidized to the inactive Cu(II) state by residual oxygen.[11]
-
Product/By-product Inhibition: The product or inorganic halide by-products can coordinate to the copper center, inhibiting its catalytic activity.[11]
-
Ligand Exchange: The base, if it's a soluble carboxylate, can exchange with the ancillary ligand, leading to less active or inactive copper species.[11]
-
Ligation by Carbonate Base: Computational studies suggest that the ligation of a carbonate base to the active copper species can be a reason for deactivation.[12][13]
Q5: Is it possible to regenerate the deactivated copper catalyst?
Yes, catalyst regeneration is possible. One reported method involves an electrochemical approach where the used catalyst in an ionic liquid can be regenerated or reactivated by reversing the polarity of the electrodes.[14] For catalysts that have precipitated as copper oxides, acidic work-up followed by reduction can be a potential, though more complex, regeneration strategy.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the N-arylation of 1,2,4-triazole with aryl halides, which is the key transformation in the synthesis of this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu₂O / N-ligand-B | 4-Iodotoluene | Cs₂CO₃ | DMF | N/A | N/A | Excellent | [6] |
| CuO nanoparticles | Iodobenzene | Cs₂CO₃ | DMSO | RT | N/A | High | [4] |
| CuCl (ligand-free) | 4-Bromotoluene | K₂CO₃ | None | 150 | N/A | 88 | [7] |
| CuI / DMEDA | 4-Bromoanisole | K₂CO₃ | Dioxane | 110 | 24 | 85 | [3] |
| Cu(OAc)₂ / α-benzoin oxime | 4-Bromoanisole | K₃PO₄ | DMSO | 80 | 8 | 92 | [9] |
| None | 4-Fluorobenzaldehyde | K₂CO₃ | DMF | 110 | 10-12 | N/A | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is a general procedure adapted from established methods for the N-arylation of 1,2,4-triazoles.
Materials:
-
4-Bromobenzaldehyde
-
1,2,4-Triazole
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzaldehyde (1.0 mmol), 1,2,4-triazole (1.2 mmol), CuI (0.1 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (5 mL) and DMEDA (0.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Catalyst-Free Synthesis from 4-Fluorobenzaldehyde
This protocol is based on a reported catalyst-free method.[8]
Materials:
-
4-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous K₂CO₃ (12 mmol) to the stirred solution in portions over 15 minutes.
-
Heat the reaction mixture at 110 °C for 10-12 hours.
-
After completion, cool the reaction to room temperature and filter to remove the potassium carbonate.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol, 99:1 v/v) to yield this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Catalyst Deactivation Pathways
Caption: Common pathways leading to copper catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 11. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring of this compound to hydrolysis?
A1: The 1,2,4-triazole ring is generally considered to be highly stable and resistant to hydrolysis under both acidic and basic conditions. Studies on the parent 1H-1,2,4-triazole have shown that it is stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C, with minimal degradation observed[1]. This suggests that the triazole moiety of the molecule is unlikely to be the primary site of degradation under typical experimental conditions.
Q2: What is the most probable site of degradation for this compound under acidic or basic conditions?
A2: The most probable site of degradation is the benzaldehyde functional group. Aromatic aldehydes are susceptible to a variety of reactions under both acidic and basic conditions, which can lead to the formation of various degradation products.
Q3: What are the potential degradation pathways for the aldehyde group under acidic conditions?
A3: Under acidic conditions, the aldehyde group can undergo reactions such as acetal formation in the presence of alcohols, or oxidation to the corresponding carboxylic acid (4-(1H-1,2,4-triazol-1-yl)benzoic acid) in the presence of an oxidizing agent. Polymerization or condensation reactions can also be acid-catalyzed.
Q4: What are the potential degradation pathways for the aldehyde group under basic conditions?
A4: Under strongly basic conditions, aromatic aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction results in the formation of the corresponding alcohol ( [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol) and carboxylic acid (4-(1H-1,2,4-triazol-1-yl)benzoic acid).
Q5: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?
A5: Unexpected peaks could be due to degradation of the compound. The stability of the compound is dependent on the solvent, pH, temperature, and light exposure. The aldehyde functionality is prone to oxidation, especially in the presence of air, which would result in the formation of the corresponding carboxylic acid. If your mobile phase or sample solvent is acidic or basic, this could also be contributing to degradation.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Impurities in Acidic Solutions
-
Symptom: A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram when the compound is dissolved in an acidic medium (e.g., for formulation or reaction purposes).
-
Possible Cause: Acid-catalyzed degradation of the aldehyde group.
-
Troubleshooting Steps:
-
pH Control: Neutralize the solution if the experimental conditions permit. If an acidic pH is required, use the mildest acidic conditions possible.
-
Temperature: Perform the experiment at the lowest temperature feasible to slow down the rate of degradation.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated under certain acidic conditions.
-
Solvent Choice: If alcohols are present in the acidic solution, be aware of the potential for acetal formation. Consider using aprotic solvents if appropriate for your application.
-
Issue 2: Compound Degradation in Basic Solutions
-
Symptom: Rapid degradation of this compound is observed when exposed to basic conditions, often with the appearance of two new, more polar peaks in the HPLC chromatogram.
-
Possible Cause: Base-catalyzed degradation, likely via the Cannizzaro reaction.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, avoid the use of strong bases such as sodium hydroxide or potassium hydroxide. Consider using a weaker base if your experimental protocol allows.
-
Temperature Control: Keep the temperature as low as possible, as the Cannizzaro reaction is temperature-dependent.
-
Reaction Time: Minimize the time the compound is exposed to basic conditions.
-
Stoichiometry: If a base is required as a reagent, use it in stoichiometric amounts rather than in large excess.
-
Quantitative Stability Data
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 5% | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid |
| 0.1 M HCl | 72 | 60 | 15% | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid |
| 0.1 M NaOH | 24 | 60 | 20% | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol |
| 0.1 M NaOH | 72 | 60 | 50% | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Constant temperature bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at the specified time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in the initial solvent to the stock solution concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots from both the exposed and control samples at specified time points.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Analyze all samples by HPLC.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: General workflow for a forced degradation study.
References
Validation & Comparative
Comparative Antifungal Efficacy of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Schiff Base Derivatives
A detailed analysis of the in vitro antifungal activity of a series of Schiff base derivatives incorporating the 1,2,4-triazole moiety reveals significant potential for the development of new antifungal agents. This guide provides a comparative overview of their efficacy against various fungal pathogens, supported by experimental data and detailed methodologies.
The core structure, which features a 1,2,4-triazole ring linked to a substituted phenyl group via an azomethine bridge (-N=CH-), has been a focal point of recent research due to the well-established antifungal properties of triazole compounds. These derivatives function primarily through the inhibition of fungal cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of various synthesized Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol against the fungal species Microsporum gypseum is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, with lower values indicating greater efficacy. The data is compared against the standard antifungal drug, Ketoconazole.
| Compound ID | R (Substitution on Benzaldehyde) | MIC (µg/mL) vs. M. gypseum |
| 5b | 2,4-dichloro | 10 |
| 5c | 4-fluoro | 15 |
| 5e | 4-chloro | 12 |
| 5m | 2-chloro, 4-fluoro (on phenyl of triazole) | 18 |
| 5q | 4-chloro, 4-fluoro (on phenyl of triazole) | 16 |
| Ketoconazole | - | 25 |
Data sourced from a study on novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol. It is important to note that these compounds, while structurally related, are not direct derivatives of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
In a separate study, a series of novel Schiff base compounds containing a 5-amino-1H-1,2,4-triazole-3-carboxylic acid moiety and substituted benzaldehydes were synthesized and evaluated for their antifungal activities. The following table presents the EC50 values (in mg/L), which represent the concentration required to inhibit 50% of fungal growth, against various plant pathogenic fungi.
| Compound ID | R (Substitution on Benzaldehyde) | EC50 (mg/L) vs. Wheat gibberellic | EC50 (mg/L) vs. Maize rough dwarf | EC50 (mg/L) vs. Glomerella cingulate |
| AS-1 | H | 7.44 | 7.27 | >50 |
| AS-4 | 4-chloro | 6.80 | 9.57 | >50 |
| AS-14 | 2,4-dichloro | 5.33 | 6.53 | 5.67 |
| Fluconazole | - | 7.66 | 6.72 | 6.27 |
Data from a study on 1,2,4-Triazole Schiff Base Derivatives. Note that the core triazole structure differs from the user's specific request.[1]
Experimental Protocols
General Synthesis of Schiff Base Derivatives
The synthesis of the Schiff base derivatives generally involves a condensation reaction between a 4-amino-1,2,4-triazole derivative and a substituted benzaldehyde.[2][3] A typical procedure is as follows:
-
An equimolar mixture of the 4-amino-1,2,4-triazole derivative and the appropriately substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
A catalytic amount of a dehydrating agent, like concentrated sulfuric acid, may be added.
-
The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent to yield the final Schiff base derivative.
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The in vitro antifungal activity of the synthesized compounds is commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Preparation of Drug Dilutions: Stock solutions of the test compounds and standard antifungal agents (e.g., ketoconazole, fluconazole) are prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control well. The results are determined visually or by using a spectrophotometric reader.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the general mechanism of action for triazole antifungals and the experimental workflow for determining antifungal susceptibility.
References
- 1. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and Other Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological profile of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and its derivatives against other notable triazole compounds, with a focus on their antifungal and anticancer properties. The information presented is supported by experimental data from peer-reviewed literature to facilitate objective comparison and inform future drug discovery efforts.
Antifungal Activity: A Focus on Ergosterol Biosynthesis Inhibition
Triazole compounds are renowned for their antifungal efficacy, primarily by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Table 1: Comparative Antifungal Activity of Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference Standard |
| 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogue (4h) | - | Comparable to Fluconazole | Fluconazole |
| 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogue (4i) | - | Comparable to Fluconazole | Fluconazole |
| Benzimidazole-1,2,4-triazole derivative (6b) | - | - | Voriconazole (0.97), Fluconazole |
| Benzimidazole-1,2,4-triazole derivative (6i) | - | - | Voriconazole (0.97), Fluconazole |
| Benzimidazole-1,2,4-triazole derivative (6j) | - | - | Voriconazole (0.97), Fluconazole |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | No activity | No activity | Ketoconazole |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | No activity | No activity | Ketoconazole |
Note: A dash (-) indicates that specific data for that fungal strain was not provided in the cited literature. The presented data for benzaldehyde analogues are for structurally related compounds due to the absence of direct experimental data for this compound.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. The fungal colonies are then suspended in sterile saline to a concentration of approximately 1-5 x 10^6 CFU/mL.
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation and Incubation: The fungal inoculum is added to each well of a microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Diagram 1: Antifungal Mechanism of Action of Triazoles
Caption: Inhibition of lanosterol 14α-demethylase by triazoles disrupts ergosterol synthesis.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
The 1,2,4-triazole scaffold is also a privileged structure in the design of novel anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling molecules involved in cancer cell growth and survival, such as kinases.
Direct experimental data on the anticancer activity of this compound is limited. However, a study on a closely related 1,2,3-triazole derivative containing a benzaldehyde moiety (referred to as H1 in the study) provides valuable insight into its potential cytotoxic effects. Furthermore, extensive research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which share a similar core structure, has demonstrated significant anticancer activity.[1][2][3]
Table 2: Comparative Anticancer Activity of Triazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference Standard |
| Triazole Benzaldehyde Analogue (H1) | 24.63 | 47.14 | - | - |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrid (2) | 18.7 | 25.7 | - | Doxorubicin (19.7) |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrid (5) | 15.6 | 23.9 | - | Doxorubicin (19.7) |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrid (14) | 16.2 | 28.4 | - | Doxorubicin (19.7) |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrid (15) | 17.1 | 29.1 | - | Doxorubicin (19.7) |
| Indolyl 1,2,4-triazole derivative (Vg) | 0.891 | - | - | Staurosporine (3.144) |
| 1,2,4-Triazole-Thiadiazole derivative (KA39) | - | Potent in vitro activity | - | - |
Note: A dash (-) indicates that specific data for that cell line was not provided in the cited literature. The data for the Triazole Benzaldehyde Analogue (H1) is for a 1,2,3-triazole derivative. The data for the benzoic acid hybrids provides a close comparison due to structural similarity.[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of triazole compounds.
Signaling Pathways in Anticancer Activity
The anticancer effects of triazole derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. Some triazole compounds have been shown to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are frequently mutated in cancer.[4] Others can induce apoptosis by activating caspases, key executioners of programmed cell death.
Diagram 3: Potential Anticancer Signaling Pathways of Triazoles
Caption: Triazoles can inhibit pro-survival pathways and induce apoptosis in cancer cells.
Conclusion
This comparative guide highlights the significant potential of triazole-based compounds as both antifungal and anticancer agents. While direct experimental data for this compound is limited, the biological activities of its close analogues suggest promising avenues for further investigation. The versatility of the triazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity and the development of next-generation therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers dedicated to advancing the field of medicinal chemistry.
References
The Pivotal Role of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Drug Discovery: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive validation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde as a versatile intermediate in drug discovery, with a focus on its application in the development of anticancer and antifungal agents. We present a comparative analysis with alternative scaffolds, supported by experimental data and detailed protocols.
The unique bifunctional nature of this compound, combining a stable, biologically active 1,2,4-triazole ring with a reactive benzaldehyde group, positions it as a valuable building block in medicinal chemistry. The triazole moiety is a well-established pharmacophore found in numerous approved drugs, while the aldehyde allows for diverse chemical modifications to generate extensive compound libraries.
Comparison with Alternative Intermediates
The true value of an intermediate is best understood in comparison to its alternatives. Here, we compare this compound with other heterocyclic aldehydes and ketones used in the synthesis of targeted therapies.
For Anticancer Drug Discovery (Aromatase Inhibitors)
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often feature a heterocyclic core that coordinates with the heme iron of the enzyme.
| Intermediate | Representative Derivative Class | Key Advantages | Representative IC50 Values (MCF-7 Cells) |
| This compound | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Potent aromatase inhibition, established synthetic routes. | 6.73 µM - 15.6 µM[1] |
| 4-Imidazolylbenzaldehyde | Imidazolyl-substituted flavans | Good non-steroidal aromatase inhibition. | Not explicitly found for direct comparison |
| Substituted Benzofuran-2-carbaldehydes | [(Benzofuran-2-yl)phenylmethyl]triazoles | Potential for dual binding site inhibition. | 0.46 nM - 30.25 nM (Aromatase inhibition)[2] |
For Antifungal Drug Discovery (Lanosterol 14α-Demethylase Inhibitors)
Lanosterol 14α-demethylase (CYP51) is an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Azole antifungals are a major class of drugs that target this enzyme.
| Intermediate | Representative Derivative Class | Key Advantages | Representative MIC Values (C. albicans) |
| This compound | Benzimidazole-1,2,4-triazole hybrids | Potent and broad-spectrum antifungal activity. | 0.97 µg/mL - 1.95 µg/mL[3][4] |
| Substituted Phenylacetaldehydes | Piperidine-based 1,2,3-triazolylacetamides | Effective against drug-resistant fungal strains. | 0.024 µg/mL - 3.125 µg/mL[5] |
| 2,4-Difluorobenzaldehyde | Triazoles with phenylethynyl pyrazole side chains | Excellent in vitro activity against various Candida species. | 0.0625 µg/mL - 0.125 µg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Synthesis of this compound
A general and efficient method for the synthesis of the title compound is as follows:
-
A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Potassium carbonate (K2CO3, 12 mmol) is added in portions to the stirred solution over 15 minutes.
-
The reaction mixture is heated to 110°C and stirred for 10-12 hours.
-
After completion, the reaction is cooled, and the potassium carbonate is removed by filtration.
-
The filtrate is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with water (3 x 15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield the final product.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12][13][14]
-
Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free control and a positive control (a known antifungal agent like fluconazole).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of aromatase and its inhibition.
Caption: Logical relationship from intermediate to biological target.
References
- 1. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-(1H-1,2,4-triazol-1-yl)benzaldehyde scaffold. By systematically evaluating how chemical modifications influence biological efficacy, we aim to furnish researchers with the foundational data necessary for the rational design of novel, potent therapeutic candidates.
Anticancer Activity: A Comparative Analysis
Derivatives of the 4-(1H-1,2,4-triazol-1-yl) scaffold have demonstrated significant potential as anticancer agents. The primary mode of derivatization often involves the aldehyde functional group, which serves as a versatile handle for the synthesis of Schiff bases, hydrazones, and other related compounds. These modifications significantly impact the cytotoxic profile of the parent molecule.
A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are closely related to the benzaldehyde derivatives, revealed potent inhibitory activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cancer cell lines.[3][4] The cytotoxic efficacy of these compounds was evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[5]
Table 1: Comparative Anticancer Activity (IC50 in µM) of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids
| Compound | R Group | MCF-7 | HCT-116 |
| 2 | 4-chlorophenyl | 15.6 | 24.1 |
| 5 | 4-fluorophenyl | 16.2 | 25.3 |
| 14 | 2,4-dichlorophenyl | 17.8 | 23.9 |
| 15 | 4-bromophenyl | 18.5 | 26.8 |
| Doxorubicin (Ref.) | - | 19.7 | 22.6 |
Data synthesized from studies on closely related benzoic acid hybrids.[3][4]
The structure-activity relationship for these anticancer agents suggests that the introduction of halogenated phenyl rings is beneficial for cytotoxic activity. Notably, compounds with chloro, fluoro, and bromo substituents on the phenyl ring exhibited potent activity, in some cases surpassing the efficacy of the reference drug, doxorubicin.[3][4]
Antimicrobial Activity: A Comparative Analysis
The this compound scaffold has also been explored for its antimicrobial potential, primarily through the formation of hydrazone derivatives. These derivatives have been screened against a panel of pathogenic bacteria and fungi, with their efficacy often determined by the nature of the substituent introduced via the hydrazone linkage.
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using methods like the disc diffusion or microbroth dilution assays.[6][7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazone Derivatives of Triazole Analogs
| Derivative Type | Substituent (R) | S. aureus | E. coli | C. albicans |
| Hydrazone | 4-chlorophenyl | 6.25 | >100 | 32 |
| Hydrazone | 2,4-dichlorophenyl | 1.56 | >100 | 16 |
| Hydrazone | 4-bromophenyl | 6.25 | >100 | 32 |
| Hydrazone | 5-nitrofuryl | 32 | 64 | 16 |
| Ciprofloxacin (Ref.) | - | 0.5 | 0.25 | - |
| Fluconazole (Ref.) | - | - | - | 8 |
Data is representative of activities observed for hydrazone derivatives of various triazole-containing aldehydes.[7][8]
The SAR for antimicrobial activity indicates that substitutions on the phenyl ring of the hydrazone moiety play a crucial role. For instance, di-chloro substitution has been shown to enhance activity against Gram-positive bacteria like S. aureus.[8] The presence of a nitrofuryl group has also been associated with notable antifungal activity.[7]
Experimental Protocols
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[9]
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[9]
-
MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[5][10]
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum : Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.[7]
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.[6]
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Visualizing Synthesis and Workflow
To better understand the generation and evaluation of these derivatives, the following diagrams illustrate the synthetic pathway and the experimental workflow for biological screening.
Synthetic route to Schiff base and hydrazone derivatives.
Workflow for biological activity screening.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data strongly suggests that derivatization at the aldehyde position, particularly through the formation of Schiff bases and hydrazones bearing substituted aromatic rings, is a viable strategy for enhancing biological activity. Halogenated and nitro-containing substituents have shown particular promise. Future research should focus on a systematic exploration of a wider range of substituents and the elucidation of the precise mechanisms of action to guide the development of next-generation therapeutics based on this versatile scaffold.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Mechanistic Insights into Enzyme Inhibition by 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the inhibitory mechanisms of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde derivatives against key enzymatic targets. This report provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
Derivatives of this compound have emerged as a promising class of enzyme inhibitors with therapeutic potential in various diseases. Mechanistic studies reveal their ability to target and modulate the activity of enzymes such as α-glucosidase and urease, which are implicated in diabetes mellitus and bacterial infections, respectively. This guide synthesizes the available data on the inhibitory potency and kinetics of these derivatives, offering a valuable resource for further drug discovery and development.
Quantitative Analysis of Enzyme Inhibition
The inhibitory activities of this compound derivatives, particularly their Schiff base forms, have been evaluated against α-glucosidase and urease. The following tables summarize the key quantitative data, including IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, and Ki values, which denote the inhibition constant.
Table 1: α-Glucosidase Inhibitory Activity of 4-Amino-1,2,4-Triazole Derivatives
| Compound ID | Substituent on Benzaldehyde Ring | IC50 (µM) vs. α-Glucosidase | Type of Inhibition |
| 1 | 4-OH | 2.09 ± 0.08 | Non-competitive |
| 2 | 2-OH | 2.15 ± 0.05 | Non-competitive |
| 3 | 2,4-di-OH | 2.21 ± 0.06 | Non-competitive |
| Acarbose (Standard) | - | 1.99 ± 0.07 | - |
Data is for 4-amino-1,2,4-triazole derivatives reacted with various benzaldehydes, representing a closely related class of compounds to the topic of interest[1].
Table 2: Urease Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) vs. Urease | Ki (µM) | Type of Inhibition |
| Compound A | 4-Cl | Potent inhibitor | - | - |
| Compound B | 4-OH | 6.68 ± 0.44 | - | - |
| Compound C | 4-Cl, 4-OCH3 | - | 32.01 ± 0.25 | Non-competitive |
| Thiourea (Standard) | - | 21.0 ± 0.11 | - | - |
Data is from closely related 1,2,4-triazole derivatives to provide an indication of potential inhibitory activities[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key enzyme inhibition assays cited.
α-Glucosidase Inhibition Assay
This assay colorimetrically determines the inhibitory activity of a test compound by measuring the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (derivatives of this compound)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of the test compound solution to the sample wells and 10 µL of acarbose solution to the positive control wells. Add 10 µL of the solvent to the blank control wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution to form a colored indophenol compound.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds
-
Thiourea (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and thiourea in an appropriate solvent.
-
In a 96-well plate, add 25 µL of the test compound solution to the sample wells and 25 µL of thiourea solution to the positive control wells. Add 25 µL of the solvent to the control wells.
-
Add 25 µL of urease enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of urea solution to all wells to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for 10 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
Mechanistic Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the enzyme inhibition studies of this compound derivatives.
Figure 1: α-Glucosidase Inhibition Pathway.
Figure 2: Urease Inhibition Assay Workflow.
Figure 3: Role of Urease in H. pylori Pathogenesis.
References
Unveiling the Anticonvulsant Mechanism of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde-Based Drugs: A Comparative Analysis
A detailed examination of the GABAergic pathway modulation by novel triazole derivatives offers insights into their potential as next-generation anticonvulsant therapies. This guide provides a comparative analysis of their mechanism of action, supported by experimental data, to aid researchers and drug development professionals in this promising field.
The quest for more effective and safer antiepileptic drugs has led to the exploration of various heterocyclic compounds, with the 1,2,4-triazole nucleus emerging as a privileged scaffold in medicinal chemistry. Among these, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde have demonstrated significant anticonvulsant potential. This guide delves into the validation of their primary mechanism of action—the modulation of the γ-aminobutyric acid (GABA) system—and draws comparisons with established and alternative therapeutic agents.
Mechanism of Action: Enhancing GABAergic Inhibition
Experimental evidence strongly suggests that the anticonvulsant effects of certain N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives are mediated through the enhancement of GABAergic neurotransmission.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its potentiation is a well-established strategy for controlling seizures.
The proposed mechanism involves the binding of these triazole-based compounds to the GABA-A receptor, a ligand-gated ion channel. This interaction is thought to allosterically modulate the receptor, increasing its affinity for GABA or enhancing the chloride ion influx in response to GABA binding. The resulting hyperpolarization of the neuronal membrane makes it more difficult for excitatory stimuli to trigger an action potential, thereby suppressing seizure activity. Furthermore, studies have indicated that these compounds may also lead to an increase in the overall content of GABA in the brain, further contributing to their anticonvulsant effect.[1][2]
A visual representation of this proposed signaling pathway is provided below:
Comparative Performance and Experimental Data
To objectively evaluate the anticonvulsant efficacy of this compound-based drugs, a comparison with alternative anticonvulsants that also target the GABAergic system, such as benzodiazepines, is essential. The following table summarizes key quantitative data from preclinical studies.
| Compound Class | Test Model | ED₅₀ (mg/kg) | Therapeutic Index (TD₅₀/ED₅₀) | GABA Content Increase (%) |
| This compound Derivatives | Maximal Electroshock (MES) | 9.1 - 13.1[1][2] | Not Reported | Significant increase observed[1] |
| Subcutaneous Pentylenetetrazole (scPTZ) | 19.0 - 19.7[1][2] | Not Reported | Significant increase observed[1] | |
| Benzodiazepines (e.g., Diazepam) | Maximal Electroshock (MES) | 2.0 - 5.0 | ~10 | Indirectly affects GABA turnover |
| Subcutaneous Pentylenetetrazole (scPTZ) | 0.2 - 0.5 | >20 | Indirectly affects GABA turnover |
Note: Data for benzodiazepines are representative values from literature and may vary depending on the specific compound and experimental conditions.
The data indicates that while the investigated triazole derivatives may require a higher dose to achieve a 50% effective dose (ED₅₀) compared to some benzodiazepines, they demonstrate a promising profile, particularly in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. The observed increase in brain GABA content provides an additional mechanistic advantage.[1]
Experimental Protocols
The validation of the anticonvulsant mechanism relies on a battery of well-established preclinical models. Below are the detailed methodologies for the key experiments cited.
Maximal Electroshock (MES) Test
This test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Procedure:
-
Administer the test compound or vehicle to the experimental animals (typically mice or rats) via a specific route (e.g., intraperitoneally).
-
After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension.
-
The ED₅₀, the dose at which 50% of the animals are protected from the tonic extension, is calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
This chemoconvulsant model is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.
-
Objective: To evaluate the ability of a compound to prevent or delay the onset of seizures induced by the GABA antagonist pentylenetetrazole.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.
-
GABA Content Assay in Brain Tissue
This biochemical assay quantifies the levels of the inhibitory neurotransmitter GABA in the brain.
-
Objective: To determine if a test compound alters the synthesis, release, or metabolism of GABA.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of peak drug effect, euthanize the animals and rapidly dissect the brain tissue.
-
Homogenize the brain tissue in an appropriate buffer.
-
Use a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzymatic assay, to quantify the concentration of GABA in the brain homogenate.
-
Compare the GABA levels in the treated group to the control group.
-
The following diagram illustrates the general workflow for the validation of the anticonvulsant mechanism:
References
A Comparative Guide to Polymers Derived from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and Related Heterocyclic Structures
For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the material properties of polymers incorporating 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and analogous heterocyclic polymer systems. Due to the nascent stage of research into homopolymers of this compound, this guide draws upon data from polymers with similar structural motifs to provide a predictive comparison. The information herein is intended to guide future research and development in this promising area of polymer science.
While direct experimental data on the homopolymer of this compound is not yet available in published literature, its structure, combining an aromatic aldehyde with a 1,2,4-triazole ring, suggests a material with a unique combination of properties. The rigid aromatic backbone is anticipated to confer high thermal stability, while the polar triazole moiety is expected to influence solubility and offer potential for metal coordination and hydrogen bonding. This guide will compare these anticipated properties with the experimentally determined characteristics of various triazole-containing and benzaldehyde-based polymers.
Comparative Data of Material Properties
The following table summarizes the material properties of several relevant polymer systems. It is important to note that the properties of "Poly(this compound)" are projected based on the characteristics of its constituent chemical groups.
| Polymer | Monomer/Precursor | Polymerization/Modification Method | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Key Characteristics & Applications |
| Poly(this compound) | This compound | (Hypothetical) Polycondensation | Predicted > 200 °C | Predicted > 300 °C | Expected high thermal stability, potential for metal chelation, and use in functional materials. |
| Poly(N-vinyl-1,2,3-triazole)s | N-vinyl-1,2,3-triazole derivatives | Free radical polymerization | 196–212 °C[1] | - | High glass transition temperatures compared to common vinyl polymers.[1] |
| Imide-1,2,4-triazole Polymers | Benzocaine and cyclic anhydrides | Multi-step synthesis including cyclization | - | - | Investigated for anticancer and antibacterial applications. |
| Polyvinyl Alcohol with Triazole Pendants | Polyvinyl alcohol, azides, alkynes | "Click" chemistry | - | - | Used for heavy metal ion removal from aqueous solutions.[2] |
| Benzaldehyde-functionalized Polyacrylonitrile | Amine-terminated polyacrylonitrile and benzaldehyde derivatives | Immobilization reaction | - | Onset of decomposition 289-388 °C[3] | Biocidal polymers with antimicrobial properties.[3] |
| Poly(1-vinyl-1,2,4-triazole) | 1-vinyl-1,2,4-triazole | Radical polymerization | - | - | Hydrophilic, biocompatible, and investigated for immunomodulatory properties.[4] |
Experimental Protocols
The successful synthesis and characterization of novel polymers are underpinned by rigorous experimental methodologies. Below are detailed protocols for key experiments relevant to the polymers discussed in this guide.
Synthesis of this compound
A general method for the synthesis of the monomer involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole.[5]
-
Materials : 4-fluorobenzaldehyde, 1,2,4-triazole, anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K2CO3), ethyl acetate, anhydrous sodium sulfate.
-
Procedure :
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
Add potassium carbonate (12 mmol) to the stirred solution in portions over 15 minutes.
-
Heat the reaction mixture at 110°C for 10-12 hours.
-
After completion, cool the mixture and remove the potassium carbonate by filtration.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to yield this compound.[5]
-
Free Radical Polymerization of N-vinyl-1,2,3-triazoles
This protocol describes a typical free radical polymerization for vinyl-based triazole monomers.[1]
-
Materials : N-vinyl-1,2,3-triazole monomer, azobisisobutyronitrile (AIBN) as initiator, suitable solvent (e.g., DMF).
-
Procedure :
-
Dissolve the N-vinyl-1,2,3-triazole monomer and AIBN in the solvent in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 60-80 °C) for a defined period.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Filter and dry the polymer under vacuum.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the monomers and polymers.[1][2][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the functional groups present in the synthesized compounds and to confirm the polymerization or modification.[3][6]
-
Thermogravimetric Analysis (TGA) : TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[1][3]
-
Differential Scanning Calorimetry (DSC) : DSC is utilized to determine the glass transition temperature (Tg) and other thermal transitions of the polymers.[1]
Visualizing the Synthesis and Comparative Framework
The following diagrams illustrate the synthetic pathway to the monomer and the logical framework for the comparative analysis presented in this guide.
Caption: Synthetic route to this compound.
Caption: Framework for the comparative analysis of polymer properties.
References
- 1. Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. oatext.com [oatext.com]
- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
The proper disposal of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is essential for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. This compound presents multiple hazards, necessitating strict adherence to established disposal protocols. Disposal must always be conducted in accordance with institutional, local, state, and federal regulations.
Hazard Profile and Safety Summary
This compound is classified with several hazards that dictate its handling and disposal requirements. All waste, including the pure compound, contaminated materials, and container rinsate, must be treated as hazardous waste.
| Hazard Classification | Category | Description |
| Combustible Liquid | Category 4 | The substance is a combustible liquid.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
| Aquatic Hazard (Acute & Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects.[1] |
Experimental Protocol: Step-by-Step Disposal
This protocol provides a detailed methodology for the safe collection and disposal of waste containing this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Protective Clothing: A flame-retardant lab coat should be worn.
-
Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[1]
Waste Segregation and Container Management
-
Waste Stream Identification: All materials contaminated with this compound are to be disposed of as hazardous chemical waste. Do not mix this waste with non-hazardous materials.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[3][4][5] Reusing the original, empty product container is often a good practice.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings or pictograms (e.g., health hazard, exclamation mark, environment).[1][3][6]
Disposal of Unused Product and Contaminated Materials
-
Solid/Liquid Waste: Carefully transfer any unused or waste product into the designated hazardous waste container. Avoid creating dust or aerosols during the transfer.[1][7]
-
Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips that are contaminated must be placed in the hazardous waste container.
-
Spill Cleanup: In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[8] The collected spill material must then be swept up and placed into the designated hazardous waste container for disposal.[7][8]
Decontamination of Empty Containers
-
Triple Rinsing: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all chemical residues.[1][4]
-
Rinsate Collection: The solvent rinsate from the cleaning process is considered hazardous waste and must be collected in the appropriate hazardous waste container.[1][4] Do not pour rinsate down the drain. [3][5]
-
Disposal of Rinsed Containers: After triple-rinsing and allowing it to dry, the container can be disposed of according to your institution's specific guidelines for decontaminated chemical containers.[1] The label on the container should be fully defaced or removed.[5]
Final Disposal Logistics
-
Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) while awaiting pickup.[6] The container must be stored away from heat, open flames, or other ignition sources.[1] Use secondary containment for liquid waste.[3][5]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Disposal must be handled by a licensed and approved waste disposal company.[1][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. nswai.org [nswai.org]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. capotchem.com [capotchem.com]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3][4] |
| Serious Eye Irritation | Tight-sealing safety goggles or a face shield.[2][3][4] |
| Respiratory Irritation | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Donning of Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage or degradation before use.
3. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe in dust or vapors.[3]
-
When weighing or transferring the solid compound, do so carefully to avoid creating dust.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[2][3]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents and strong acids.[2]
-
The recommended storage temperature is between 2 – 8 °C.[6]
Emergency Procedures
-
In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2][3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5]
2. Decontamination of "Empty" Containers:
-
"Empty" containers that held the compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[5]
-
The rinsate from this process is considered hazardous and must be collected in the designated hazardous waste container.[5]
3. Final Disposal:
-
The collected hazardous waste must be disposed of through an approved and licensed hazardous waste disposal facility.[2][3][4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
